molecular formula C33H43ClN6O3 B13895223 ZW4864

ZW4864

货号: B13895223
分子量: 607.2 g/mol
InChI 键: PQRRIGABHUYXRQ-UFTMZEDQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ZW4864 is a useful research compound. Its molecular formula is C33H43ClN6O3 and its molecular weight is 607.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C33H43ClN6O3

分子量

607.2 g/mol

IUPAC 名称

(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C33H42N6O3.ClH/c1-33(2,32(41)37-17-14-34-15-18-37)42-30-7-3-6-29(19-30)38-16-4-5-26(23-38)31(40)39(28-12-13-28)22-24-8-10-25(11-9-24)27-20-35-36-21-27;/h3,6-11,19-21,26,28,34H,4-5,12-18,22-23H2,1-2H3,(H,35,36);1H/t26-;/m1./s1

InChI 键

PQRRIGABHUYXRQ-UFTMZEDQSA-N

手性 SMILES

CC(C)(C(=O)N1CCNCC1)OC2=CC=CC(=C2)N3CCC[C@H](C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6.Cl

规范 SMILES

CC(C)(C(=O)N1CCNCC1)OC2=CC=CC(=C2)N3CCCC(C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6.Cl

产品来源

United States

Foundational & Exploratory

Structure-activity relationship of ZW4864 and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship of ZW4864 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the progression of numerous cancers. A key protein-protein interaction (PPI) in this cascade is the binding of β-catenin to B-cell lymphoma 9 (BCL9), which is essential for the transcription of oncogenic target genes. This compound has emerged as a promising, orally bioavailable small-molecule inhibitor that selectively disrupts the β-catenin/BCL9 PPI. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the key chemical features that govern its inhibitory activity. We present quantitative data from biochemical and cellular assays, outline the experimental protocols used for their evaluation, and visualize the underlying biological and experimental frameworks.

Introduction: Targeting the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its dysregulation, often through mutations in components like APC or β-catenin itself, leads to the accumulation of nuclear β-catenin. This accumulated β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and co-activators, including BCL9, to drive the expression of genes involved in cell proliferation, survival, and metastasis.[1][2]

The interaction between β-catenin and BCL9 is a critical node for oncogenic signaling, making it an attractive target for therapeutic intervention.[1][2] this compound is a small molecule designed to specifically inhibit this PPI, thereby suppressing Wnt/β-catenin-dependent cancer cell growth.[3] This document explores the SAR of this compound, providing insights for the rational design of next-generation β-catenin/BCL9 inhibitors.

Mechanism of Action of this compound

This compound directly binds to β-catenin and selectively disrupts its interaction with BCL9. This inhibitory action spares the interaction between β-catenin and E-cadherin, which is crucial for normal cell adhesion. The disruption of the β-catenin/BCL9 complex prevents the recruitment of other co-activators to the transcriptional machinery, leading to the downregulation of Wnt target genes such as AXIN2 and CCND1 (cyclin D1). Consequently, this compound can induce apoptosis and inhibit the growth and invasiveness of cancer cells with hyperactive Wnt/β-catenin signaling.

Wnt_Signaling_and_ZW4864_Inhibition cluster_wnt Wnt/β-catenin Signaling cluster_inhibition Inhibition by this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh APC_Axin_GSK3b Destruction Complex (APC/Axin/GSK3β) Dsh->APC_Axin_GSK3b inhibition beta_catenin_cyto β-catenin (cytoplasmic) APC_Axin_GSK3b->beta_catenin_cyto phosphorylation (degradation) Proteasome Proteasome beta_catenin_cyto->Proteasome beta_catenin_nuc β-catenin (nuclear) beta_catenin_cyto->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF BCL9 BCL9 beta_catenin_nuc->BCL9 disrupts interaction TCF_LEF->BCL9 recruits Transcription Oncogenic Gene Transcription BCL9->Transcription This compound This compound This compound->beta_catenin_nuc binds

Figure 1: Wnt/β-catenin signaling pathway and the mechanism of this compound inhibition.

Structure-Activity Relationship of this compound and its Analogs

The development of this compound and its analogs has revealed several key structural features that are critical for its inhibitory activity against the β-catenin/BCL9 PPI.

Core Scaffold and Key Moieties

The chemical structure of this compound features a central piperidine ring, a 1H-pyrazol group, and a piperazine moiety. SAR studies have demonstrated that modifications to these groups can significantly impact the compound's potency.

Quantitative SAR Data

The inhibitory activities of this compound and its analogs have been quantified using biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Inhibition of β-catenin/BCL9 PPI by this compound and Analogs

CompoundModificationKi (μM) vs. β-catenin/BCL9 PPIIC50 (μM) vs. β-catenin/BCL9 PPIReference
This compound -0.760.87
Analog 7Isopropyl instead of 1H-pyrazol2.66-
Analog 17Indazole instead of 1H-pyrazol8.0-
Analog 187-azaindole instead of 1H-pyrazol0.85-
Analog 16 (enantiomer of this compound)R-enantiomer32-
Analog 19Morpholine instead of piperazine32-
Analog 20Piperidine instead of piperazine43-
Analog 21N-ethyl substituent--
Analog 22N-ethoxyethyl substituent--
Compound 21 1-(3-(2-amino-2-oxoethoxy)phenyl)piperidine-3-carboxamide derivative2.7-

Table 2: Cellular Activity of this compound and Analogs in TOPFlash Luciferase Reporter Assays

CompoundCell LineConditionIC50 (μM)Reference
This compound HEK293β-catenin expressing11
This compound SW480-7.0
This compound MDA-MB-468Wnt3a-activated6.3
Compound 21 SW480-~10
Key SAR Insights
  • The 1H-Pyrazol Group: This moiety is crucial for potent inhibition. Replacing it with an isopropyl group (Analog 7) or an indazole (Analog 17) leads to a significant loss of activity. However, a 7-azaindole (Analog 18) maintains comparable potency to this compound.

  • Stereochemistry: The stereochemistry of the central piperidine ring is critical. The enantiomer of this compound (Analog 16) is substantially less active, indicating a specific stereochemical requirement for binding to β-catenin.

  • The Piperazine Moiety: This group is essential for activity. Replacing it with a morpholine (Analog 19) or a piperidine (Analog 20) results in a dramatic decrease in inhibitory potency. The positive charge on the piperazine is thought to be important for the interaction.

  • N-Alkyl Substituents: Linear N-alkyl substituents, such as an N-ethyl group (Analog 21) or an N-ethoxyethyl group (Analog 22), on the piperazine moiety can maintain low micromolar inhibitory affinities.

  • Further Optimization: Derivatives such as Compound 21, which features a 1-(3-(2-amino-2-oxoethoxy)phenyl)piperidine-3-carboxamide scaffold, have shown improved cellular activity compared to this compound.

Experimental Protocols

The evaluation of this compound and its analogs relies on a suite of biochemical and cell-based assays. Below are the methodologies for the key experiments cited.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to quantify the disruption of the β-catenin/BCL9 PPI in a high-throughput format.

  • Principle: The assay utilizes donor and acceptor beads that are brought into proximity when β-catenin and a biotinylated BCL9 peptide interact. This proximity generates a chemiluminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.

  • Methodology:

    • Reactions are typically performed in a 384-well plate in an assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100).

    • His-tagged full-length β-catenin is mixed with a biotinylated BCL9 peptide.

    • The test compound (e.g., this compound or an analog) is added at various concentrations.

    • Nickel chelate acceptor beads (binding to His-tagged β-catenin) and streptavidin-coated donor beads (binding to biotinylated BCL9) are added.

    • The plate is incubated in the dark to allow for binding and signal generation.

    • The signal is read on a plate reader capable of detecting AlphaScreen signals.

    • IC50 values are calculated from the dose-response curves.

AlphaScreen_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound beta_catenin_his His-tagged β-catenin bcl9_biotin Biotinylated BCL9 peptide beta_catenin_his->bcl9_biotin binds acceptor_bead Acceptor Bead beta_catenin_his->acceptor_bead donor_bead Donor Bead bcl9_biotin->donor_bead light_signal Light Signal donor_bead->light_signal proximity This compound This compound beta_catenin_his2 His-tagged β-catenin This compound->beta_catenin_his2 binds bcl9_biotin2 Biotinylated BCL9 peptide acceptor_bead2 Acceptor Bead beta_catenin_his2->acceptor_bead2 donor_bead2 Donor Bead bcl9_biotin2->donor_bead2 no_light No Signal

Figure 2: Workflow of the AlphaScreen assay for β-catenin/BCL9 PPI inhibitors.
TOPFlash/FOPFlash Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.

  • Principle: The TOPFlash reporter contains TCF/LEF binding sites upstream of a luciferase gene. High Wnt signaling leads to high luciferase expression. The FOPFlash reporter has mutated TCF/LEF sites and serves as a negative control. The ratio of TOPFlash to FOPFlash activity indicates specific Wnt pathway activation.

  • Methodology:

    • Cancer cell lines with active Wnt signaling (e.g., SW480) or cells engineered to express β-catenin (e.g., HEK293) are used.

    • Cells are co-transfected with the TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase plasmid (as a transfection control).

    • Cells are treated with various concentrations of the test compound.

    • After an incubation period (e.g., 24-48 hours), cells are lysed.

    • Firefly (from TOP/FOPFlash) and Renilla luciferase activities are measured using a luminometer.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal.

    • IC50 values are determined from the dose-response curves of normalized TOPFlash activity.

Surface Plasmon Resonance (SPR)

SPR is used as an orthogonal biophysical assay to confirm the binding and competitive inhibition of the β-catenin/BCL9 PPI.

  • Principle: SPR measures the binding of an analyte (e.g., β-catenin) to a ligand (e.g., BCL9 peptide) immobilized on a sensor chip. The binding causes a change in the refractive index at the sensor surface, which is detected in real-time. A competitive assay format is used to assess inhibitors.

  • Methodology:

    • A BCL9 peptide is immobilized on a sensor chip.

    • β-catenin is injected over the surface to confirm binding.

    • For competitive inhibition, β-catenin is pre-incubated with various concentrations of the test compound before being injected over the BCL9-coated surface.

    • The reduction in the binding signal of β-catenin in the presence of the inhibitor is measured.

    • IC50 values can be derived from the inhibition data.

Pharmacokinetics and In Vivo Efficacy

This compound has demonstrated favorable pharmacokinetic properties. In mice, it exhibits an oral bioavailability of 83%. Oral administration of this compound has been shown to suppress the expression of β-catenin target genes in patient-derived xenograft models.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying β-catenin biology and a promising lead compound for the development of new cancer therapeutics. The SAR studies have elucidated the key structural requirements for inhibiting the β-catenin/BCL9 PPI. Future efforts will likely focus on optimizing the potency and drug-like properties of this compound analogs to enhance their therapeutic potential. The development of more potent and selective inhibitors, guided by the SAR insights presented here, holds the promise of a novel therapeutic strategy for Wnt-driven cancers.

References

A Technical Guide to the Binding Interaction of ZW4864 with β-Catenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the binding affinity and experimental protocols related to the interaction between the small molecule inhibitor ZW4864 and its target protein, β-catenin. The information is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Introduction

This compound is a drug-like small molecule developed as an inhibitor of the Wnt/β-catenin signaling pathway, which is aberrantly activated in numerous cancers.[1][2][3] this compound functions by directly binding to β-catenin and selectively disrupting its interaction with B-cell lymphoma 9 (BCL9), a crucial coactivator for β-catenin-mediated transcription.[1][2] This disruption leads to the downregulation of oncogenic target genes, suppression of cancer cell growth, and induction of apoptosis in cancer cells with hyperactive Wnt/β-catenin signaling.

Binding Affinity of this compound and β-Catenin

The binding affinity of this compound to β-catenin has been quantitatively determined using biochemical assays. The data from these experiments are summarized in the table below.

Parameter Value Method Notes
KD 0.77 ± 0.063 μMAlphaScreen Saturation Binding AssayDetermined using biotinylated this compound and purified full-length β-catenin.
Ki 0.76 μMAlphaScreen Competitive Inhibition AssayRepresents the inhibitory constant of this compound in disrupting the β-catenin/BCL9 protein-protein interaction.

Note: Specific kinetic parameters such as the association rate constant (ka) and dissociation rate constant (kd) for the this compound/β-catenin interaction were not available in the reviewed literature.

Experimental Protocols

The primary method used to determine the binding affinity of this compound to β-catenin was the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

AlphaScreen Saturation Binding Assay Protocol

This protocol outlines the steps for determining the direct binding affinity (KD) between biotinylated this compound and full-length β-catenin.

1. Materials and Reagents:

  • Biotinylated this compound (Biotin-ZW4864)
  • Purified full-length β-catenin protein
  • Streptavidin-coated donor beads
  • Anti-β-catenin antibody conjugated to acceptor beads
  • Assay buffer (e.g., PBS with 0.1% BSA)
  • 384-well microplates

2. Procedure:

  • A constant concentration of purified full-length β-catenin is incubated with increasing concentrations of Biotin-ZW4864 in the assay buffer in a 384-well microplate.
  • Streptavidin-coated donor beads and anti-β-catenin antibody-conjugated acceptor beads are added to the mixture.
  • The plate is incubated in the dark at room temperature to allow for binding to reach equilibrium.
  • The plate is read using an AlphaScreen-compatible microplate reader. The donor beads, when excited at 680 nm, generate singlet oxygen, which diffuses to the nearby acceptor beads if they are in proximity due to the binding interaction. This triggers a chemiluminescent signal at 520-620 nm.
  • The resulting signal is plotted against the concentration of Biotin-ZW4864, and the KD value is determined by fitting the data to a saturation binding curve using appropriate software.

Pull-Down Assay for Confirmation of Binding

To further validate the direct interaction, a pull-down assay was performed.

1. Materials and Reagents:

  • Biotin-ZW4864
  • Purified full-length β-catenin or SW480 cell lysates
  • Streptavidin-conjugated beads (e.g., streptavidin-agarose)
  • Lysis buffer
  • Wash buffer
  • SDS-PAGE gels and Western blot reagents
  • Anti-β-catenin antibody

2. Procedure:

  • Biotin-ZW4864 is incubated with either purified full-length β-catenin or cell lysates from the SW480 cell line (which has high levels of β-catenin).
  • Streptavidin-conjugated beads are added to the mixture to capture the Biotin-ZW4864 and any interacting proteins.
  • The beads are washed multiple times to remove non-specific binding proteins.
  • The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane for Western blotting.
  • The membrane is probed with an anti-β-catenin antibody to detect the presence of β-catenin that was pulled down with Biotin-ZW4864.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the relevant biological pathway and a generalized experimental workflow.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / this compound Action APC APC DestructionComplex Destruction Complex APC->DestructionComplex Axin Axin Axin->DestructionComplex GSK3b GSK-3β GSK3b->DestructionComplex CK1 CK1 CK1->DestructionComplex BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylation Proteasome Proteasome BetaCatenin_cyto->Proteasome Ubiquitination & Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Accumulation & Nuclear Translocation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Dishevelled->DestructionComplex Inhibition TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF BCL9 BCL9 Transcription Target Gene Transcription TCF_LEF->Transcription BCL9->TCF_LEF This compound This compound This compound->BetaCatenin_nuc Binding

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_alphascreen AlphaScreen Binding Assay cluster_pulldown Pull-Down Assay Validation Start Prepare Reagents (Biotin-ZW4864, β-catenin) Incubation Incubate this compound and β-catenin Start->Incubation AddBeads Add Donor and Acceptor Beads Incubation->AddBeads ReadPlate Read Plate (Chemiluminescence) AddBeads->ReadPlate Analyze Analyze Data (Saturation Curve) Determine KD ReadPlate->Analyze Start_PD Incubate Biotin-ZW4864 with β-catenin/lysate Capture Capture with Streptavidin Beads Start_PD->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute WB Western Blot with anti-β-catenin Ab Elute->WB Confirm Confirm Interaction WB->Confirm

Caption: Workflow for determining this compound and β-catenin binding affinity.

References

ZW4864: A Technical Guide to its Role in Downregulating Oncogenic Target Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZW4864 is a potent, orally bioavailable small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2] This interaction is a critical downstream step in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. By disrupting the β-catenin/BCL9 complex, this compound effectively suppresses the transcription of key oncogenic target genes, leading to reduced cancer cell proliferation, invasiveness, and induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions by directly binding to β-catenin, thereby sterically hindering its interaction with BCL9.[3] This selective disruption prevents the recruitment of BCL9 and its associated coactivators to the β-catenin/T-cell factor (TCF)/lymphoid enhancer-binding factor (LEF) transcriptional complex in the nucleus. Consequently, the transcription of Wnt target genes, which are crucial for cancer cell survival and proliferation, is downregulated. Notably, this compound's inhibitory action is specific to the β-catenin/BCL9 interaction and does not interfere with the interaction between β-catenin and E-cadherin, which is vital for normal cell-cell adhesion.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTargetCell Line / ConditionsIC50 / Ki ValueReference
AlphaScreen Assayβ-catenin/BCL9 PPIBiochemical AssayKi = 0.76 µM
AlphaScreen Assayβ-catenin/BCL9 PPIBiochemical AssayIC50 = 0.87 µM
TOPFlash Luciferase Reporter AssayTCF/LEF Transcriptional ActivityHEK293 (β-catenin expressing)IC50 = 11 µM
TOPFlash Luciferase Reporter AssayTCF/LEF Transcriptional ActivitySW480IC50 = 7.0 µM
TOPFlash Luciferase Reporter AssayTCF/LEF Transcriptional ActivityMDA-MB-468 (Wnt3a-activated)IC50 = 6.3 µM
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 Value (72h treatment)Reference
MDA-MB-468Triple-Negative Breast Cancer9.6 µM
HCT-116Colorectal Carcinoma76 µM
SW480Colorectal AdenocarcinomaData not specified
MDA-MB-231Triple-Negative Breast CancerData not specified
Table 3: In Vivo Pharmacokinetics of this compound
ParameterSpeciesDosageValueReference
Oral Bioavailability (F)Mouse20 mg/kg (p.o.)83%

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism by which this compound inhibits this pathway.

Caption: this compound inhibits the Wnt/β-catenin pathway by blocking β-catenin/BCL9 interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

β-catenin/BCL9 AlphaScreen Assay

This assay quantitatively measures the inhibitory effect of this compound on the β-catenin/BCL9 protein-protein interaction.

AlphaScreen_Workflow start Start prepare_reagents Prepare Reagents: - Biotinylated BCL9 peptide - His-tagged β-catenin - Streptavidin-donor beads - Ni-chelate acceptor beads - this compound dilutions start->prepare_reagents mix_proteins_inhibitor Incubate Biotin-BCL9, His-β-catenin, and this compound prepare_reagents->mix_proteins_inhibitor add_beads Add Streptavidin-donor and Ni-chelate acceptor beads mix_proteins_inhibitor->add_beads incubate_dark Incubate in the dark add_beads->incubate_dark read_plate Read plate on AlphaScreen-capable plate reader (680 nm excitation, 520-620 nm emission) incubate_dark->read_plate analyze_data Analyze data and calculate IC50/Ki values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the β-catenin/BCL9 AlphaScreen assay.

Protocol:

  • Reagent Preparation:

    • All dilutions are performed in an assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100).

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add biotinylated BCL9 peptide (final concentration ~5 nM), His-tagged full-length β-catenin (final concentration ~5 nM), and the desired concentration of this compound.

    • Incubate for 30 minutes at room temperature.

    • Add streptavidin-coated donor beads and nickel chelate acceptor beads (final concentration ~10 µg/mL each).

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate using an AlphaScreen-compatible plate reader.

    • The percentage of inhibition is calculated relative to DMSO-treated controls.

    • IC50 and Ki values are determined by fitting the data to a dose-response curve.

TOPFlash/FOPFlash Luciferase Reporter Assay

This cell-based assay measures the effect of this compound on TCF/LEF-mediated gene transcription.

Protocol:

  • Cell Culture and Transfection:

    • Seed SW480 cells in 96-well plates.

    • Co-transfect cells with either TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites) reporter plasmids, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in luciferase activity relative to the DMSO-treated control.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to quantify the mRNA expression levels of β-catenin target genes.

RT_qPCR_Workflow start Start treat_cells Treat SW480 or MDA-MB-231 cells with this compound (10-40 µM) for 24h start->treat_cells extract_rna Isolate total RNA using a commercial kit (e.g., Qiagen RNeasy) treat_cells->extract_rna cDNA_synthesis Synthesize cDNA using reverse transcriptase extract_rna->cDNA_synthesis qPCR Perform qPCR with SYBR Green using primers for target genes and a housekeeping gene cDNA_synthesis->qPCR analyze_data Analyze data using the ΔΔCt method to determine relative gene expression qPCR->analyze_data end End analyze_data->end

Caption: Workflow for RT-qPCR analysis of target gene expression.

Protocol:

  • Cell Treatment and RNA Isolation:

    • Treat SW480 or Wnt3a-activated MDA-MB-231 cells with this compound (typically 10-40 µM) for 24 hours.

    • Isolate total RNA using a commercial kit following the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR:

    • Perform real-time PCR using SYBR Green master mix and primers specific for the target genes (e.g., AXIN2, CCND1, LEF1, BCL9L) and a housekeeping gene (e.g., HPRT).

  • Data Analysis:

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Western Blot Analysis

This technique is used to detect changes in the protein expression levels of β-catenin target genes.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat SW480 or Wnt3a-activated MDA-MB-231 cells with this compound (10-40 µM) for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Axin2, Cyclin D1, and a loading control (e.g., β-tubulin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Patient-Derived Xenograft (PDX) Model

In vivo efficacy of this compound is assessed using patient-derived tumor xenografts in immunodeficient mice.

Protocol:

  • Tumor Implantation:

    • Implant tumor fragments from a patient with a relevant cancer type (e.g., triple-negative breast cancer) subcutaneously into immunodeficient mice.

  • Compound Administration:

    • Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

    • Administer this compound orally (p.o.) at a specified dose (e.g., 90 mg/kg).

  • Monitoring and Analysis:

    • Monitor tumor growth by caliper measurements.

    • At the end of the study, collect tumors for analysis of target gene expression by RT-qPCR and/or Western blotting.

Conclusion

This compound represents a promising therapeutic agent that targets a key node in the oncogenic Wnt/β-catenin signaling pathway. Its ability to selectively disrupt the β-catenin/BCL9 interaction leads to the downregulation of critical target genes involved in cancer progression. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar targeted therapies.

References

The Impact of Zanidatamab (ZW25) on Cancer Cell Invasion and Metastasis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of mortality in cancer patients. This complex process involves cancer cells invading surrounding tissues, intravasating into blood or lymphatic vessels, surviving in circulation, extravasating at a secondary site, and proliferating to form a secondary tumor. The human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and motility of cancer cells. Overexpression of HER2 is associated with aggressive tumor behavior and an increased risk of metastasis in various cancers, including breast, gastric, and biliary tract cancers.[1][2]

Zanidatamab (also known as ZW25) is a biparatopic, humanized monoclonal antibody that targets two distinct epitopes on the extracellular domain of HER2.[3] This unique binding property leads to a multifaceted anti-tumor activity, including the inhibition of HER2 signaling, enhanced receptor internalization and degradation, and robust immune-mediated cytotoxicity.[4][5] Zanidatamab has received accelerated approval from the FDA for the treatment of previously treated, unresectable or metastatic HER2-positive biliary tract cancer, highlighting its clinical efficacy in the metastatic setting. This technical guide provides an in-depth analysis of the known and inferred effects of Zanidatamab on cancer cell invasion and metastasis, based on its mechanism of action and available clinical data.

Zanidatamab's Mechanism of Action and its Implications for Invasion and Metastasis

Zanidatamab's unique biparatopic binding to HER2 initiates a cascade of events that collectively inhibit the metastatic potential of cancer cells.

Inhibition of HER2 Signaling Pathways

HER2 signaling is a central driver of cell motility and invasion. Upon activation, HER2 forms homodimers or heterodimers with other HER family members, leading to the activation of downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways regulate the expression and activity of proteins involved in cytoskeletal rearrangement, cell adhesion, and extracellular matrix degradation – all critical steps in cancer cell invasion.

By binding to two distinct HER2 epitopes, Zanidatamab induces a more profound inhibition of HER2 signaling compared to monospecific antibodies. This enhanced blockade of downstream signaling is expected to reduce the expression and activation of key effectors of invasion and metastasis.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Zanidatamab Zanidatamab HER2_ECD2 HER2 (ECD2) Zanidatamab->HER2_ECD2 HER2_ECD4 HER2 (ECD4) Zanidatamab->HER2_ECD4 HER2_dimer HER2 Dimerization Zanidatamab->HER2_dimer Inhibits PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion ERK->Invasion Metastasis Metastasis ERK->Metastasis

Caption: Zanidatamab's inhibition of HER2 signaling pathways.

Immune-Mediated Cytotoxicity

Zanidatamab's Fc domain can engage immune effector cells, leading to antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). Furthermore, Zanidatamab has been shown to induce potent complement-dependent cytotoxicity (CDC). These immune-mediated mechanisms of action are crucial for eliminating cancer cells, including those that have disseminated to distant sites, thereby preventing the formation of micrometastases and overt metastatic lesions.

Clinical Efficacy of Zanidatamab in Metastatic Cancers

The clinical development of Zanidatamab has demonstrated significant anti-tumor activity in patients with advanced or metastatic HER2-positive cancers. The following tables summarize key efficacy data from clinical trials, underscoring Zanidatamab's ability to control metastatic disease.

Table 1: Efficacy of Zanidatamab in HER2-Positive Metastatic Gastroesophageal Adenocarcinoma (mGEA)
Clinical TrialTreatment ArmNumber of PatientsConfirmed Objective Response Rate (cORR)Median Duration of Response (mDOR)Median Progression-Free Survival (mPFS)30-month Overall Survival (OS)
Phase 2 (NCT03929666)Zanidatamab + Chemotherapy4184%18.7 months15.2 months59%
Table 2: Efficacy of Zanidatamab in Previously Treated HER2-Positive Biliary Tract Cancer (BTC)
Clinical TrialNumber of PatientsConfirmed Objective Response Rate (cORR)Median Duration of Response (mDOR)Median Overall Survival (mOS)
HERIZON-BTC-01 (Phase 2b, NCT04466891)8041.3%14.9 months15.5 months

Experimental Protocols for Assessing Anti-Invasive and Anti-Metastatic Effects

While specific preclinical data on Zanidatamab's direct effects on cell invasion and metastasis are not extensively published, the following are standard experimental protocols that can be employed to evaluate these effects for a therapeutic antibody.

Boyden Chamber Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Protocol:

  • Preparation of Inserts: Coat the upper surface of a porous membrane insert (typically 8 µm pore size) with a thin layer of Matrigel or another basement membrane extract. Allow the Matrigel to solidify.

  • Cell Preparation: Culture HER2-positive cancer cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium.

  • Assay Setup: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber of the Boyden chamber plate.

  • Cell Seeding: Seed the prepared cancer cells in the upper chamber of the insert in the presence or absence of varying concentrations of Zanidatamab.

  • Incubation: Incubate the plate for a period that allows for cell invasion (typically 12-48 hours).

  • Analysis:

    • Remove the non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of stained cells in multiple fields under a microscope or quantify the stain after extraction.

  • Data Interpretation: A decrease in the number of invading cells in the Zanidatamab-treated groups compared to the control group indicates an inhibitory effect on cell invasion.

Boyden_Chamber_Assay cluster_workflow Boyden Chamber Invasion Assay Workflow Step1 Coat insert with Matrigel Step2 Prepare HER2+ cancer cells Step1->Step2 Step4 Seed cells +/- Zanidatamab in upper chamber Step2->Step4 Step3 Add chemoattractant to lower chamber Step3->Step4 Step5 Incubate (12-48h) Step4->Step5 Step6 Remove non-invading cells Step5->Step6 Step7 Fix and stain invading cells Step6->Step7 Step8 Quantify invading cells Step7->Step8

Caption: Workflow for a Boyden chamber invasion assay.

Wound Healing (Scratch) Assay

This assay assesses the effect of a compound on cell migration.

Protocol:

  • Cell Seeding: Seed HER2-positive cancer cells in a culture plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of Zanidatamab or a control vehicle.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

  • Analysis: Measure the area of the wound at each time point.

  • Data Interpretation: A delay in wound closure in the Zanidatamab-treated groups compared to the control group indicates an inhibitory effect on cell migration.

Wound_Healing_Assay cluster_workflow Wound Healing Assay Workflow Step1 Grow cells to confluent monolayer Step2 Create a scratch in the monolayer Step1->Step2 Step3 Treat with Zanidatamab or control Step2->Step3 Step4 Image wound at regular intervals Step3->Step4 Step5 Measure wound area over time Step4->Step5

Caption: Workflow for a wound healing (scratch) assay.

A Note on ZW4864: A Different Molecule with Anti-Invasive Properties

Initial literature searches may sometimes conflate Zanidatamab (ZW25) with this compound. It is crucial to distinguish between these two compounds. This compound is a small molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction. Aberrant activation of the Wnt/β-catenin signaling pathway is strongly associated with cancer invasion and metastasis.

Mechanism of Action of this compound

This compound disrupts the interaction between β-catenin and its coactivator BCL9, which is essential for the transcription of Wnt target genes that promote invasion and metastasis.

Wnt_Signaling_Pathway cluster_nucleus Nucleus beta_catenin β-catenin Target_Genes Target Gene Transcription (e.g., Axin2, Cyclin D1) beta_catenin->Target_Genes BCL9 BCL9 BCL9->Target_Genes TCF_LEF TCF/LEF TCF_LEF->Target_Genes Invasion_Metastasis Invasion & Metastasis Target_Genes->Invasion_Metastasis This compound This compound This compound->beta_catenin Inhibits Interaction

Caption: this compound's inhibition of the β-catenin/BCL9 interaction.

Preclinical Data on this compound's Anti-Invasive Effects

Preclinical studies have shown that this compound can abrogate the invasiveness of β-catenin-dependent cancer cells.

Table 3: In Vitro Activity of this compound
ParameterValueReference
β-catenin/BCL9 PPI IC500.87 µM
β-catenin/BCL9 PPI Ki0.76 µM
SW480 cell TOPFlash IC507.0 µM
Wnt3a-activated MDA-MB-468 cell TOPFlash IC506.3 µM

Conclusion

Zanidatamab represents a significant advancement in the treatment of HER2-positive metastatic cancers. Its unique biparatopic design leads to a multi-pronged attack on HER2-driven tumorigenesis. While direct preclinical evidence on its effects on cancer cell invasion and metastasis is emerging, its profound inhibition of HER2 signaling and potent immune-mediated cytotoxicity provide a strong rationale for its observed clinical efficacy in controlling metastatic disease. Further research employing assays such as the Boyden chamber and wound healing assays will be instrumental in quantifying the direct anti-invasive and anti-migratory properties of Zanidatamab and further elucidating its role in combating cancer metastasis. It is also important for researchers to distinguish Zanidatamab (ZW25) from other investigational compounds like this compound, which targets a different oncogenic pathway to inhibit cancer cell invasion.

References

Investigating the Oral Bioavailability of ZW4864 in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation into the oral bioavailability of ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, in mouse models. The information presented is compiled from publicly available research to assist in the design and execution of similar preclinical studies.

Quantitative Pharmacokinetic Data

The oral bioavailability of this compound has been assessed in C57BL/6 mice, revealing favorable pharmacokinetic properties.[1][2] The key quantitative data from these studies are summarized below.

ParameterValueMouse StrainDosage (Oral)Reference
Oral Bioavailability (F) 83%C57BL/620 mg/kg[1]
Dose for Efficacy Studies 90 mg/kgPDX ModelDaily[1]

Table 1: Pharmacokinetic Parameters of this compound in Mice

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the protocols for key experiments involved in determining the oral bioavailability and in vivo efficacy of this compound.

Animal Models
  • Pharmacokinetic Studies: C57BL/6 mice were utilized for the pharmacokinetic analysis of this compound.[2]

  • Efficacy Studies: A patient-derived xenograft (PDX) model of triple-negative breast cancer (TNBC), specifically PDX 4013, was used to evaluate the in vivo anti-tumor effects of this compound.

Formulation and Administration

This compound demonstrates good aqueous solubility (>3 mM) and can be dissolved in various vehicles. For in vivo studies, the following formulations have been reported:

  • Solubility: this compound is soluble in saline (0.9% NaCl), a mixture of EtOH/saline (5/95), or a combination of DMSO/Tween-80/H₂O (10/10/80).

  • Oral Administration: For both pharmacokinetic and efficacy studies, this compound was administered orally (p.o.) via gavage. In the efficacy study, the compound was administered in saline.

Pharmacokinetic Study Protocol

The following is a generalized protocol based on the available information for determining the pharmacokinetic profile of this compound in C57BL/6 mice.

  • Dosing: Administer a single oral dose of 20 mg/kg this compound to a cohort of C57BL/6 mice.

  • Blood Sampling: Collect blood samples at various time points post-administration. While specific time points for this compound are not detailed in the primary literature, a typical schedule for oral PK studies would include pre-dose (0 h), and multiple time points such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Process the collected blood samples to separate plasma.

  • Bioanalytical Method: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F), from the plasma concentration-time data.

In Vivo Efficacy Study Protocol (PDX Model)

The following protocol outlines the key steps for assessing the in vivo efficacy of this compound in a TNBC PDX model.

  • Tumor Implantation: Implant tumor fragments from the TNBC PDX model (e.g., PDX 4013) into immunocompromised mice.

  • Tumor Growth and Staging: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment: Administer this compound orally at a dose of 90 mg/kg daily to the treatment group. The control group should receive the vehicle (saline).

  • Tumor Volume Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for pharmacodynamic analysis to confirm target engagement. This can include:

    • qRT-PCR: Isolate RNA from tumor tissue and perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of β-catenin target genes (e.g., AXIN2, CCND1).

    • Western Blot: Prepare protein lysates from tumor tissue to analyze the expression levels of target proteins.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

G cluster_0 Wnt Signaling Pathway (Activated) cluster_1 Mechanism of this compound Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Inhibited) APC APC Axin Axin BCL9 BCL9 beta_catenin->BCL9 Binds TCF_LEF TCF/LEF BCL9->TCF_LEF Recruits Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates This compound This compound beta_catenin_2 β-catenin This compound->beta_catenin_2 Binds to BCL9_2 BCL9 beta_catenin_2->BCL9_2 Interaction Blocked No_Transcription Target Gene Expression Inhibited BCL9_2->No_Transcription No Recruitment

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

G cluster_0 Pharmacokinetic Study Workflow cluster_1 In Vivo Efficacy Study Workflow (PDX Model) Dosing_PK Oral Dosing (20 mg/kg this compound) Blood_Collection Serial Blood Collection Dosing_PK->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS LC-MS/MS Analysis Plasma_Separation->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis Implantation Tumor Implantation (TNBC PDX) Staging Tumor Staging Implantation->Staging Dosing_Efficacy Daily Oral Dosing (90 mg/kg this compound) Staging->Dosing_Efficacy Tumor_Measurement Tumor Volume Measurement Dosing_Efficacy->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (qRT-PCR) Tumor_Measurement->PD_Analysis

References

Unraveling the Specificity of ZW4864: A Technical Guide to its Selective Inhibition of the β-catenin/BCL9 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular selectivity of ZW4864, a potent and orally bioavailable small-molecule inhibitor. This compound is distinguished by its preferential disruption of the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9) over the interaction between β-catenin and E-cadherin. This selectivity is crucial for its therapeutic potential, as it allows for the specific targeting of the oncogenic Wnt/β-catenin signaling pathway while sparing the vital cell-cell adhesion functions mediated by the β-catenin/E-cadherin complex. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Quantitative Analysis of this compound's Binding Affinity and Inhibitory Activity

The selectivity of this compound is quantitatively demonstrated through various biochemical and cellular assays. The following tables summarize the key inhibitory constants and cellular effects of this compound, highlighting its potent and specific disruption of the β-catenin/BCL9 interaction.

Interaction Parameter Value (μM) Assay Reference
β-catenin / BCL9Ki0.76AlphaScreen[1][2]
β-catenin / BCL9IC500.87AlphaScreen[1][2]
β-catenin / E-cadherinIC50>200 (calculated)¹AlphaScreen[3]

¹Based on a reported 229-fold selectivity for β-catenin/BCL9 over β-catenin/E-cadherin PPIs.

Cellular Assay Cell Line Parameter Value (μM) Reference
TOPFlash Luciferase ReporterHEK293 (β-catenin expressing)IC5011
TOPFlash Luciferase ReporterSW480IC507.0
TOPFlash Luciferase ReporterMDA-MB-468 (Wnt3a-activated)IC506.3

Signaling Pathways

To understand the significance of this compound's selectivity, it is essential to visualize the distinct roles of the β-catenin/BCL9 and β-catenin/E-cadherin complexes.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Aberrant Activation Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination beta_cat_off β-catenin beta_cat_off->Destruction_Complex Phosphorylation Proteasome->beta_cat_off Degradation TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes (e.g., c-Myc, Cyclin D1) (OFF) TCF_LEF_off->Wnt_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inact Inactive Destruction Complex Dsh->Destruction_Complex_inact Inhibition beta_cat_on β-catenin (stabilized) Nucleus Nucleus beta_cat_on->Nucleus beta_cat_nuc β-catenin TCF_LEF_on TCF/LEF beta_cat_nuc->TCF_LEF_on BCL9 BCL9 BCL9->TCF_LEF_on Wnt_Genes_on Wnt Target Genes (ON) TCF_LEF_on->Wnt_Genes_on Transcription This compound This compound This compound->beta_cat_nuc Inhibits Interaction with BCL9

Wnt/β-catenin Signaling Pathway and the Action of this compound.

Cell_Adhesion_Pathway cluster_cell1 Cell 1 cluster_cell2 Cell 2 Ecad1 E-cadherin beta_cat1 β-catenin Ecad1->beta_cat1 binds Ecad2 E-cadherin Ecad1->Ecad2 Homophilic Binding alpha_cat1 α-catenin beta_cat1->alpha_cat1 binds Actin1 Actin Cytoskeleton alpha_cat1->Actin1 links to beta_cat2 β-catenin Ecad2->beta_cat2 binds alpha_cat2 α-catenin beta_cat2->alpha_cat2 binds Actin2 Actin Cytoskeleton alpha_cat2->Actin2 links to ZW4864_node This compound

β-catenin/E-cadherin Mediated Cell Adhesion (Unaffected by this compound).

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the selectivity of this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for PPI Inhibition

This assay was employed to quantify the inhibitory effect of this compound on the β-catenin/BCL9 and β-catenin/E-cadherin interactions in a high-throughput format.

AlphaScreen_Workflow cluster_reagents Reagents cluster_assay Assay Principle cluster_workflow Experimental Steps beta_cat His-tagged β-catenin Acceptor Ni-NTA-coated Acceptor Bead beta_cat->Acceptor binds Biotin_BCL9 Biotinylated BCL9 Peptide Biotin_BCL9->beta_cat Interaction Donor Streptavidin-coated Donor Bead Biotin_BCL9->Donor binds Biotin_Ecad Biotinylated E-cadherin Peptide ZW4864_reagent This compound (or DMSO control) ZW4864_reagent->beta_cat Inhibits BCL9 binding Singlet_O2 Singlet Oxygen Donor->Singlet_O2 transfer Light_520_620 Emission (520-620 nm) Acceptor->Light_520_620 Light_680 Excitation (680 nm) Light_680->Donor Singlet_O2->Acceptor diffusion (<200nm) No_Light No Signal Mix 1. Mix β-catenin, biotinylated peptide, and this compound Incubate1 2. Incubate Add_Beads 3. Add Donor and Acceptor beads Incubate2 4. Incubate (in the dark) Read 5. Read plate

AlphaScreen Experimental Workflow.

Methodology:

  • Reagents:

    • Full-length human β-catenin with an N-terminal His6-tag.

    • Biotinylated human BCL9 HD2 peptide (residues 350-375).

    • Biotinylated human E-cadherin peptide (residues 824-877).

    • This compound serially diluted in DMSO.

    • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).

    • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

  • Procedure for β-catenin/BCL9 Inhibition Assay:

    • In a 384-well plate, 5 nM of biotinylated BCL9 peptide and 10 nM of His-tagged β-catenin were incubated with varying concentrations of this compound.

    • The final volume was brought to 10 µL with assay buffer.

    • The plate was incubated for 1 hour at room temperature.

    • 5 µL of a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (10 µg/mL each) in assay buffer was added.

    • The plate was incubated for another hour at room temperature in the dark.

    • The AlphaScreen signal was read on an EnVision plate reader.

  • Procedure for β-catenin/E-cadherin Selectivity Assay:

    • The protocol is similar to the BCL9 assay, but with the substitution of 5 nM biotinylated E-cadherin peptide for the BCL9 peptide.

  • Data Analysis:

    • The percentage of inhibition was calculated relative to DMSO controls.

    • IC50 values were determined by fitting the dose-response curves using a nonlinear regression model.

    • Ki values were calculated using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) for Cellular PPI Disruption

Co-IP assays were performed to validate the disruption of the endogenous β-catenin/BCL9 interaction by this compound in a cellular context.

CoIP_Workflow Cell_Culture 1. Culture HCT116 cells Treatment 2. Treat cells with this compound or DMSO (24h) Cell_Culture->Treatment Lysis 3. Lyse cells Treatment->Lysis IP 4. Immunoprecipitate with anti-β-catenin antibody and Protein A/G beads Lysis->IP Wash 5. Wash beads to remove non-specific binding IP->Wash Elution 6. Elute protein complexes Wash->Elution SDS_PAGE 7. SDS-PAGE Elution->SDS_PAGE Western_Blot 8. Western Blot with anti-BCL9 and anti-β-catenin antibodies SDS_PAGE->Western_Blot

Co-Immunoprecipitation Workflow.

Methodology:

  • Cell Culture and Treatment:

    • HCT116 cells were cultured to ~80% confluency.

    • Cells were treated with either DMSO (vehicle control) or varying concentrations of this compound for 24 hours.

  • Cell Lysis:

    • Cells were washed with ice-cold PBS and lysed in IP lysis buffer containing protease and phosphatase inhibitors.

    • Cell lysates were cleared by centrifugation.

  • Immunoprecipitation:

    • An antibody against β-catenin was added to the cleared cell lysates and incubated overnight at 4°C with gentle rotation.

    • Protein A/G magnetic beads were added and incubated for 2-4 hours at 4°C.

  • Washing and Elution:

    • The beads were washed multiple times with lysis buffer to remove non-specifically bound proteins.

    • The bound protein complexes were eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • The eluted samples were resolved by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was probed with primary antibodies against BCL9 and β-catenin, followed by incubation with HRP-conjugated secondary antibodies.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Selectivity Assessment:

    • To assess selectivity, a similar Co-IP protocol was followed, but the blot was probed with an anti-E-cadherin antibody to confirm that the β-catenin/E-cadherin interaction was not disrupted by this compound.

Conclusion

This compound demonstrates remarkable selectivity for the β-catenin/BCL9 protein-protein interaction over the β-catenin/E-cadherin interaction. This specificity, quantified by a significant difference in inhibitory constants, is critical for its therapeutic profile. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of selective inhibitors targeting the Wnt/β-catenin signaling pathway. The ability of this compound to specifically modulate the transcriptional activity of β-catenin without disrupting its essential role in cell adhesion underscores its potential as a targeted cancer therapeutic.

References

Methodological & Application

ZW4864 In Vitro Assay Application Notes and Protocols for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ZW4864 is an orally active and selective small-molecule inhibitor that targets the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2][3] In many cancers, aberrant Wnt/β-catenin signaling leads to the accumulation of nuclear β-catenin, which then associates with co-activators like BCL9 to drive the transcription of oncogenic target genes. This compound disrupts the β-catenin/BCL9 complex, thereby suppressing downstream signaling, inhibiting cancer cell growth, and promoting apoptosis in cancer cells with hyperactive Wnt/β-catenin signaling.

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action: β-catenin/BCL9 Inhibition

This compound directly binds to β-catenin, selectively disrupting its interaction with BCL9 while not affecting the interaction between β-catenin and E-cadherin. This targeted inhibition leads to the downregulation of oncogenic β-catenin target genes and a reduction in the invasive potential of cancer cells dependent on this signaling pathway.

ZW4864_Mechanism_of_Action cluster_wnt Wnt/β-catenin Signaling cluster_nucleus Nucleus Wnt_Signal Wnt Signal (Aberrant Activation) beta_catenin_acc β-catenin Accumulation Wnt_Signal->beta_catenin_acc beta_catenin_nuc Nuclear Translocation beta_catenin_acc->beta_catenin_nuc beta_catenin β-catenin beta_catenin_nuc->beta_catenin BCL9 BCL9 Transcription_Complex Active Transcription Complex beta_catenin->Transcription_Complex binds BCL9->Transcription_Complex binds TCF_LEF TCF/LEF TCF_LEF->Transcription_Complex binds Target_Genes Oncogenic Target Genes (e.g., Axin2, Cyclin D1) Transcription_Complex->Target_Genes activates Cancer_Progression Cancer Progression (Proliferation, Invasion) Target_Genes->Cancer_Progression This compound This compound This compound->beta_catenin binds to This compound->Transcription_Complex Inhibition

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines.

Table 1: Inhibitory Constants of this compound

Assay TypeParameterValue (μM)
β-catenin/BCL9 PPIKᵢ0.76
β-catenin/BCL9 PPIIC₅₀0.87

Table 2: IC₅₀ Values from Luciferase Reporter Assays

Cell LineAssay ConditionIC₅₀ (μM)
HEK293β-catenin expressing11
SW480-7.0
MDA-MB-468Wnt3a-activated6.3

Table 3: IC₅₀ Values from Cell Growth/Viability Assays

Cell LineAssay TypeIC₅₀ (μM)
HCT116MTS> 76
MDA-MB-231MTS25.5

Note: Data for HCT116 and MDA-MB-231 are derived from studies on this compound and its more potent derivative, compound 21. The values for this compound itself were reported to be higher than those for compound 21.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

MTS_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (various concentrations) Incubate_24h->Treat_this compound Incubate_72h Incubate 72h Treat_this compound->Incubate_72h Add_MTS Add MTS reagent Incubate_72h->Add_MTS Incubate_1_4h Incubate 1-4h Add_MTS->Incubate_1_4h Read_Absorbance Read absorbance at 490 nm Incubate_1_4h->Read_Absorbance Analyze Analyze data (Calculate IC₅₀) Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTS cell viability assay.

Materials:

  • Cancer cell lines (e.g., SW480, MDA-MB-231)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentration may range from 10 µM to 40 µM or higher, depending on the cell line.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Wnt/β-catenin Signaling Reporter Assay (TOPFlash/FOPFlash)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.

Materials:

  • Cancer cell lines (e.g., HEK293, SW480)

  • TOPFlash and FOPFlash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. For some cell lines like MDA-MB-468, stimulation with Wnt3a may be required to activate the pathway.

  • Incubate for another 24 hours.

  • Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • The ratio of TOPFlash to FOPFlash activity indicates the specific β-catenin-mediated transcriptional activation.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the mRNA levels of β-catenin target genes, such as Axin2 and Cyclin D1.

Materials:

  • Cancer cell lines (e.g., SW480, MDA-MB-231)

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (Axin2, Cyclin D1) and a housekeeping gene (e.g., HPRT, GAPDH)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of this compound (e.g., 10 µM to 40 µM) or vehicle control for 24 hours.

  • Harvest the cells and extract total RNA using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

Apoptosis Assay by Annexin V Staining

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF10A)

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound (e.g., 10 µM to 40 µM) for 72 hours. Include both a cancer cell line with hyperactive β-catenin signaling and a control cell line (e.g., MCF10A).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

References

Application Notes and Protocols for ZW4864 in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZW4864 is an orally bioavailable small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3] Aberrant Wnt/β-catenin signaling is a critical pathway in the development and progression of numerous cancers. By disrupting the β-catenin/BCL9 complex, this compound aims to suppress the transcription of oncogenic target genes, thereby inhibiting tumor growth and survival.[1][4] These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the administration of this compound in in vivo xenograft models, primarily focusing on patient-derived xenografts (PDX) of triple-negative breast cancer (TNBC).

Mechanism of Action

This compound functions by binding to β-catenin and disrupting its interaction with BCL9, a key coactivator required for the transcriptional activity of the β-catenin/T-cell factor (TCF) complex. This disruption leads to the downregulation of Wnt signaling target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival. This targeted approach is designed to selectively impact cancer cells with hyperactive Wnt/β-catenin signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical in vivo studies of this compound.

ParameterDetailsReference
Xenograft Model Patient-Derived Xenograft (PDX) - PDX 4013 (Triple-Negative Breast Cancer)
Animal Model Immunocompromised SCID/Beige mice
Dosage 90 mg/kg
Administration Route Oral (p.o.)
Vehicle Saline
Dosing Schedule Daily for 5 days (for pharmacodynamic studies)
Pharmacokinetics (in C57BL/6 mice) 20 mg/kg (p.o.)
Oral Bioavailability (in C57BL/6 mice) 83%
Reported Efficacy Variation in tumor growth observed in the PDX model. Effective suppression of β-catenin target gene expression.
Toxicity No significant decrease in body weight or major toxicity issues were observed over the 5-day treatment period.

Experimental Protocols

This section provides a detailed methodology for conducting in vivo xenograft studies with this compound, based on the available literature and general best practices for such experiments.

Xenograft Model Establishment
  • Cell Line-Derived Xenograft (CDX) Models:

    • Culture selected cancer cell lines (e.g., SW480, MDA-MB-231) in appropriate media and conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ to 10 x 10⁷ cells/mL.

    • For subcutaneous implantation, inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

    • To enhance tumor formation, cells can be mixed with an equal volume of Matrigel prior to injection.

  • Patient-Derived Xenograft (PDX) Models:

    • Obtain fresh tumor tissue from consenting patients under ethically approved protocols.

    • Implant small fragments (approximately 20-30 mm³) of the tumor tissue subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or SCID/Beige).

    • Once tumors are established, they can be serially passaged in subsequent cohorts of mice for expansion. For the this compound study, PDX 4013 cells were implanted into the mammary fat pad of SCID/Beige mice.

This compound Formulation and Administration
  • Preparation of this compound Formulation:

    • This compound is soluble in aqueous solutions. For the reported in vivo studies, it was dissolved in saline (0.9% NaCl).

    • Prepare the dosing solution fresh each day. Calculate the required amount of this compound based on the mean body weight of the mice in each group and the target dose (e.g., 90 mg/kg).

    • Ensure the final volume for oral gavage is appropriate for the size of the mice (typically 100-200 µL).

  • Administration:

    • Administer the prepared this compound solution or vehicle control (saline) to the respective groups of mice via oral gavage.

    • For the pharmacodynamic study of this compound, a daily administration schedule was followed.

Tumor Monitoring and Efficacy Evaluation
  • Tumor Measurement:

    • Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Body Weight and Health Monitoring:

    • Record the body weight of each mouse 2-3 times per week to monitor for any treatment-related toxicity.

    • Observe the animals daily for any clinical signs of distress.

  • Pharmacodynamic Analysis:

    • At the end of the treatment period, euthanize the mice and harvest the tumors.

    • For the this compound study, tumor tissue was collected 3 hours after the last dose.

    • Process the tumor tissue for downstream analysis, such as quantitative real-time PCR (qPCR) to assess the expression of β-catenin target genes (e.g., Axin2, CCND1).

Visualizations

Signaling Pathway of this compound

ZW4864_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Accumulation & Nuclear Translocation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF BCL9 BCL9 beta_catenin_n->BCL9 Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates BCL9->TCF_LEF This compound This compound This compound->beta_catenin_n Binds and Disrupts Interaction with BCL9

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis arrow arrow Tumor_Implantation Tumor Cell/Tissue Implantation in Mice Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization ZW4864_Prep This compound Formulation (e.g., 90 mg/kg in saline) Dosing Daily Oral Administration Randomization->Dosing ZW4864_Prep->Dosing Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Dosing->Monitoring Treatment Period Euthanasia Euthanasia & Tumor Harvest Monitoring->Euthanasia End of Study PD_Analysis Pharmacodynamic Analysis (e.g., qPCR for target genes) Euthanasia->PD_Analysis Data_Analysis Data Analysis & Reporting PD_Analysis->Data_Analysis

Caption: General experimental workflow for an in vivo xenograft study with this compound.

References

Preparing ZW4864 stock solution and working concentrations

Author: BenchChem Technical Support Team. Date: November 2025

A Selective Inhibitor of the β-catenin/BCL9 Protein-Protein Interaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZW4864 is an orally active and selective small-molecule inhibitor of the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2][3][4] By binding to β-catenin, this compound selectively disrupts the β-catenin/BCL9 interaction, which is a critical step in the canonical Wnt signaling pathway.[2] Aberrant activation of this pathway is implicated in the progression of numerous cancers. This compound dose-dependently suppresses β-catenin signaling, leading to the downregulation of oncogenic target genes and the inhibition of cancer cell growth and invasiveness. These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for in vitro cellular assays.

Mechanism of Action

This compound functions by directly binding to β-catenin, thereby preventing its association with the coactivator BCL9. This disruption is selective, as the interaction between β-catenin and E-cadherin is not affected. The inhibition of the β-catenin/BCL9 complex formation prevents the transcription of Wnt target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival.

ZW4864_Mechanism_of_Action cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON cluster_inhibition Inhibition by this compound Destruction_Complex Destruction Complex Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->Destruction_Complex Beta_Catenin_on β-catenin BCL9 BCL9 Beta_Catenin_on->BCL9 TCF_LEF TCF/LEF BCL9->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes This compound This compound Beta_Catenin_inhib β-catenin This compound->Beta_Catenin_inhib BCL9_inhib BCL9 Beta_Catenin_inhib->BCL9_inhib label_block Interaction Blocked

Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Physicochemical and In Vitro Activity

PropertyValueReference
Molecular Weight 607.20 g/mol
Ki (β-catenin/BCL9 PPI) 0.76 µM
IC50 (β-catenin/BCL9 PPI) 0.87 µM
IC50 (TOPFlash Assay, HEK293) 11 µM
IC50 (TOPFlash Assay, SW480) 7.0 µM
IC50 (TOPFlash Assay, MDA-MB-468) 6.3 µM
IC50 (Cell Growth, MDA-MB-468) 9.6 µM

Table 2: Stock Solution Preparation and Storage

SolventRecommended ConcentrationStorage TemperatureShelf LifeReference
DMSO ≥20.8 mg/mL-20°C1 month
-80°C6 months

Table 3: Recommended Working Concentrations for In Vitro Assays

Assay TypeCell LinesConcentration RangeIncubation TimeReference
Gene Expression (qPCR) SW480, MDA-MB-23110 - 40 µM24 hours
Protein Expression (Western Blot) SW480, MDA-MB-23110 - 40 µM24 hours
Apoptosis/Cell Viability MDA-MB-231, MDA-MB-46810 - 40 µM72 hours
Cell Migration (Wound Healing) MDA-MB-231Not specified (0.2% DMSO as vehicle)Not specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (Molecular Weight: 607.20 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg) and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, the required volume of DMSO is approximately 164.7 µL.

  • Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of this compound Working Concentrations for In Vitro Assays

This protocol describes the serial dilution of the this compound stock solution to prepare working concentrations for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettes and sterile filter tips

Procedure:

ZW4864_Dilution_Workflow Stock 10 mM this compound Stock in DMSO Intermediate Intermediate Dilution (e.g., 100x final conc.) Stock->Intermediate Dilute in Medium Working Final Working Concentrations in Cell Culture Medium Intermediate->Working Serial Dilution Cells Cells in Culture Plate Working->Cells Add to Cells

Figure 2: General workflow for preparing this compound working concentrations.

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in culture medium. This helps to minimize the final concentration of DMSO in the cell culture.

  • Serial Dilutions: Perform serial dilutions from the intermediate or stock solution to achieve the desired final working concentrations (e.g., 40 µM, 20 µM, 10 µM).

    • Example for 40 µM: If preparing 1 mL of 40 µM working solution from a 10 mM stock, add 4 µL of the stock solution to 996 µL of cell culture medium.

  • DMSO Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Application to Cells: Add the prepared working concentrations of this compound and the vehicle control to the cells in culture and incubate for the desired period as indicated in Table 3.

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Conclusion

This compound is a potent and selective inhibitor of the β-catenin/BCL9 interaction, offering a valuable tool for investigating the Wnt signaling pathway and its role in cancer. The protocols outlined in these application notes provide a foundation for the consistent and effective use of this compound in in vitro research settings. Proper preparation and storage of stock solutions are critical for maintaining the compound's activity and ensuring reproducible experimental results.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for testing the efficacy of ZW4864, a small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, in the SW480 human colon adenocarcinoma and MDA-MB-231 human breast adenocarcinoma cell lines.[1][2][3][4]

Introduction to this compound

This compound is an orally active and selective inhibitor that disrupts the interaction between β-catenin and BCL9.[1] This interaction is crucial for the transcriptional activity of β-catenin, a key component of the Wnt signaling pathway. Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, including colorectal and triple-negative breast cancer. By inhibiting the β-catenin/BCL9 interaction, this compound suppresses the transcription of oncogenic β-catenin target genes, leading to reduced cancer cell growth, migration, and invasion, and the induction of apoptosis.

Recommended Cell Lines: SW480 and MDA-MB-231

  • SW480: A human colorectal adenocarcinoma cell line characterized by a high level of endogenous β-catenin due to a mutation in the APC gene. This makes it a suitable model for studying agents that target the Wnt/β-catenin pathway. This compound has been shown to suppress β-catenin signaling and the transcription of its target genes in SW480 cells.

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line. While not having a canonical Wnt pathway mutation like SW480, some TNBC cells, including MDA-MB-231, exhibit hyperactive β-catenin signaling. This compound has demonstrated efficacy in suppressing the growth and invasion of MDA-MB-231 cells and inducing apoptosis.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in SW480 and MDA-MB-231 cell lines.

Table 1: In Vitro Efficacy of this compound in SW480 Cells

AssayEndpointThis compound ConcentrationResultReference
TOPFlash Luciferase Reporter AssayIC50 for β-catenin signaling inhibition7.0 µMDose-dependent suppression of luciferase activity
Quantitative RT-PCRSuppression of β-catenin target genes10-40 µM (24 hours)Concentration-dependent decrease in Axin2, cyclin D1, LEF1, and BCL9L mRNA levels
Western BlotReduction of β-catenin target proteins10-40 µM (24 hours)Decreased expression of Axin2 and cyclin D1 proteins

Table 2: In Vitro Efficacy of this compound in MDA-MB-231 Cells

AssayEndpointThis compound ConcentrationResultReference
MTS Cell Growth Inhibition AssayIC509.6-76 µM (3 days)Inhibition of cell viability
Apoptosis Assay (FACS)Induction of apoptosis10-40 µM (72 hours)Selective and rapid apoptosis induction
Scratch Wound Healing AssayInhibition of cell migrationDose-dependentSuppression of cell migration
Matrigel Invasion AssayInhibition of cell invasion20 µMReduced invasion to 13% of control
Quantitative RT-PCRSuppression of β-catenin target genes10-40 µM (24 hours)Concentration-dependent decrease in Twist, Snail, tenascin C, and LGR5 mRNA levels in Wnt3a-activated cells

Signaling Pathway

The diagram below illustrates the Wnt/β-catenin signaling pathway and the mechanism of action of this compound. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt signaling, this complex is inactivated, allowing β-catenin to accumulate in the nucleus. There, it binds to TCF/LEF transcription factors and co-activators like BCL9 to drive the expression of target genes involved in cell proliferation and survival. This compound disrupts the interaction between β-catenin and BCL9, thereby inhibiting the transcription of these target genes.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto phosphorylates for degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome degradation BetaCatenin_nucl β-catenin BetaCatenin_cyto->BetaCatenin_nucl translocates BCL9 BCL9 BetaCatenin_nucl->BCL9 interacts TCF_LEF TCF/LEF BetaCatenin_nucl->TCF_LEF binds BCL9->TCF_LEF co-activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates This compound This compound This compound->BetaCatenin_nucl inhibits interaction with BCL9

Wnt/β-catenin signaling pathway and this compound's mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Culture and Maintenance

Objective: To maintain healthy and consistent cultures of SW480 and MDA-MB-231 cells for subsequent experiments.

Materials:

  • SW480 and MDA-MB-231 cell lines (ATCC or equivalent)

  • SW480 Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MDA-MB-231 Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Humidified incubator (37°C, 5% CO₂) for MDA-MB-231; non-CO₂ incubator at 37°C for SW480.

  • Sterile cell culture flasks, plates, and pipettes.

Protocol:

  • Thaw and culture cells according to the supplier's recommendations.

  • For routine passaging, aspirate the old medium and wash the cells with sterile PBS.

  • Add trypsin-EDTA to detach the cells and incubate for a few minutes.

  • Neutralize the trypsin with fresh culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

  • Passage cells every 2-4 days to maintain them in the exponential growth phase.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of SW480 and MDA-MB-231 cells.

Materials:

  • Cultured SW480 or MDA-MB-231 cells

  • Sterile, flat-bottom 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate (e.g., 5,000 cells/well) B Incubate overnight to allow attachment A->B C Treat cells with serial dilutions of this compound (include vehicle control) B->C D Incubate for the desired time period (e.g., 72 hours) C->D E Add MTT solution to each well and incubate for 2-4 hours D->E F Aspirate medium and add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the old medium from the wells and add the this compound dilutions. Include wells with medium and vehicle (DMSO) as controls.

  • Incubate the plate for the desired duration (e.g., 72 hours).

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis in SW480 and MDA-MB-231 cells following treatment with this compound.

Materials:

  • Cultured SW480 or MDA-MB-231 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound for the desired time (e.g., 72 hours).

  • Collect both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of this compound on the mRNA expression of β-catenin target genes.

Materials:

  • Cultured SW480 or MDA-MB-231 cells

  • 6-well plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., AXIN2, CCND1, MYC, LEF1) and a housekeeping gene (e.g., GAPDH, HPRT).

  • Real-time PCR system

Experimental Workflow:

qRTPCR_Workflow A Treat cells with this compound for a specific time (e.g., 24 hours) B Lyse cells and extract total RNA A->B C Synthesize cDNA from the extracted RNA B->C D Perform real-time PCR with specific primers for target and housekeeping genes C->D E Analyze the data using the ΔΔCt method to determine relative gene expression D->E

Workflow for qRT-PCR analysis of gene expression.

Protocol:

  • Treat cells with this compound for the specified duration (e.g., 24 hours).

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize first-strand cDNA from the RNA.

  • Perform real-time PCR using primers for the target genes and a housekeeping gene for normalization.

  • Analyze the results to determine the relative change in gene expression in this compound-treated cells compared to control cells.

These protocols provide a solid framework for evaluating the in vitro efficacy of this compound. Researchers should optimize conditions such as cell seeding density and incubation times for their specific experimental setup.

References

Application Notes and Protocols: Utilizing ZW4864 in a TOPFlash Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ZW4864, a potent and selective inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI), in a TOPFlash luciferase reporter assay. This assay is a cornerstone for quantifying the activity of the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.

Introduction to this compound

This compound is an orally bioavailable small molecule that selectively disrupts the interaction between β-catenin and its transcriptional co-activator BCL9.[1][2][3] In the canonical Wnt signaling pathway, stabilized β-catenin translocates to the nucleus and forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and BCL9 to initiate the transcription of target genes implicated in cell proliferation and survival.[4][5] By binding to β-catenin, this compound specifically inhibits this interaction, leading to the suppression of Wnt/β-catenin signaling. This inhibitory effect can be quantitatively measured using the TOPFlash luciferase reporter assay.

Mechanism of Action of this compound in the Wnt/β-catenin Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of intervention for this compound. In the "ON" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the inactivation of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α). This allows β-catenin to accumulate, translocate to the nucleus, and form a complex with TCF/LEF and BCL9, thereby activating target gene transcription. This compound disrupts the binding of BCL9 to β-catenin, thus inhibiting this transcriptional activation.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD binds DVL Dishevelled (DVL) FZD->DVL activates LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) DVL->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds BCL9 BCL9 TCF_LEF->BCL9 recruits TargetGenes Wnt Target Genes (e.g., Axin2, Cyclin D1) BCL9->TargetGenes activates transcription This compound This compound This compound->BCL9 disrupts interaction with β-catenin

Figure 1: Wnt/β-catenin signaling pathway and this compound's mechanism of action.

Quantitative Data Summary

The inhibitory activity of this compound on the Wnt/β-catenin pathway has been quantified in several cell lines using the TOPFlash luciferase reporter assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineMethod of Wnt Pathway ActivationThis compound IC50Reference
HEK293Transfection with pcDNA3.1-β-catenin11 µM
SW480Endogenous (APC mutation)7.0 µM
MDA-MB-468Wnt3a stimulation6.3 µM

Experimental Protocols

This section provides a detailed protocol for conducting a TOPFlash luciferase reporter assay to evaluate the inhibitory effect of this compound.

Principle of the TOPFlash Assay

The TOPFlash assay utilizes a firefly luciferase reporter plasmid under the control of a synthetic promoter containing multiple TCF/LEF binding sites. When the Wnt/β-catenin pathway is active, the nuclear β-catenin/TCF/LEF complex binds to these sites and drives the expression of luciferase. The resulting luminescence is directly proportional to the pathway's activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell viability. As a negative control, a FOPFlash plasmid with mutated TCF/LEF binding sites is used to ensure the observed effects are specific to TCF/LEF-mediated transcription.

Materials
  • Cell Lines:

    • HEK293T (for transient transfection and exogenous activation)

    • SW480 (colon cancer cell line with endogenous Wnt pathway activation due to APC mutation)

    • MDA-MB-468 (breast cancer cell line, requires Wnt3a stimulation)

  • Plasmids:

    • M50 Super 8x TOPFlash (or similar TCF/LEF firefly luciferase reporter)

    • M51 Super 8x FOPFlash (negative control)

    • pRL-TK (or similar Renilla luciferase control plasmid)

  • Reagents:

    • This compound (solubilized in DMSO)

    • Lipofectamine 3000 or other suitable transfection reagent

    • Opti-MEM I Reduced Serum Medium

    • DMEM or other appropriate cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Recombinant Wnt3a (if using cells requiring exogenous activation)

    • Dual-Luciferase Reporter Assay System (e.g., from Promega)

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

Experimental Workflow

The overall workflow for the this compound TOPFlash assay is depicted below.

Experimental_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_day3 Day 3: Treatment cluster_day4 Day 4: Luciferase Assay cluster_analysis Data Analysis seed_cells Seed cells into a 96-well plate transfect Co-transfect cells with TOPFlash (or FOPFlash) and Renilla plasmids seed_cells->transfect treat Treat cells with varying concentrations of this compound (and Wnt3a if needed) transfect->treat lyse Lyse cells treat->lyse measure_firefly Measure Firefly Luciferase activity lyse->measure_firefly measure_renilla Measure Renilla Luciferase activity measure_firefly->measure_renilla analyze Normalize Firefly to Renilla luminescence. Calculate % inhibition and IC50. measure_renilla->analyze

Figure 2: General experimental workflow for the this compound TOPFlash assay.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture your chosen cell line (e.g., HEK293T or SW480) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Trypsinize and count the cells.

  • Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.

  • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Transfection

  • For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. A typical ratio is 100 ng of TOPFlash (or FOPFlash) plasmid and 10 ng of pRL-TK plasmid per well.

  • Dilute the plasmids and the transfection reagent in Opti-MEM.

  • Combine the diluted DNA and lipid reagents, incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Add the transfection complexes to the cells.

  • Incubate for 24 hours.

Day 3: Treatment with this compound

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested concentration range is 0.1 µM to 50 µM. Include a DMSO vehicle control.

  • Aspirate the medium containing the transfection complexes from the cells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • For Wnt3a-stimulated cells (e.g., MDA-MB-468): Add recombinant Wnt3a to the medium at a final concentration of 100 ng/mL along with the this compound.

  • Incubate for 24 hours.

Day 4: Dual-Luciferase Assay

  • Equilibrate the Dual-Luciferase Reporter Assay reagents and the 96-well plate to room temperature.

  • Aspirate the culture medium from the wells.

  • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Using a luminometer with dual injectors, inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

  • Subsequently, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity.

Data Analysis
  • Normalization: For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading. This normalized value represents the TCF/LEF transcriptional activity.

    • Normalized Ratio = Firefly Luminescence / Renilla Luminescence

  • Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (DMSO).

    • % Inhibition = [1 - (Normalized Ratio_Sample / Normalized Ratio_Vehicle)] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

By following these protocols, researchers can effectively utilize the TOPFlash luciferase reporter assay to quantify the inhibitory effects of this compound on the Wnt/β-catenin signaling pathway, providing valuable insights for cancer research and drug development.

References

Application Note: Western Blot Protocol for Detecting ZW4864 Target Gene Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZW4864 is a small-molecule inhibitor that selectively disrupts the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9), a critical step in the canonical Wnt signaling pathway.[1][2] Aberrant activation of the Wnt/β-catenin pathway is implicated in the development and progression of numerous cancers.[3] this compound-mediated inhibition of the β-catenin/BCL9 interaction prevents the recruitment of BCL9 to the β-catenin/TCF/LEF transcriptional complex, leading to the downregulation of Wnt target genes that drive cell proliferation, such as Axin2 and Cyclin D1.[1][4] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the modulation of key Wnt signaling pathway proteins in response to this compound treatment.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for this compound.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd binds Dvl Dishevelled (Dvl) Fzd->Dvl activates LRP LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Dvl->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates to TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds BCL9 BCL9 BCL9->TCF_LEF co-activates Target_Genes Target Genes (Axin2, Cyclin D1) TCF_LEF->Target_Genes activates transcription This compound This compound This compound->BCL9 inhibits interaction with β-catenin

Caption: Wnt/β-catenin signaling pathway and this compound mechanism of action.

The following diagram outlines the Western blot experimental workflow to assess this compound-mediated target modulation.

Western_Blot_Workflow A Cell Culture and Treatment (e.g., SW480, MDA-MB-231) B Treatment with this compound (Dose-response and time-course) A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to PVDF Membrane E->F G Blocking F->G H Primary Antibody Incubation (β-catenin, BCL9, Axin2, Cyclin D1, β-actin) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Data Analysis and Quantification J->K

Caption: Western blot experimental workflow for this compound target modulation.

Experimental Protocols

Cell Culture and Treatment
  • Culture human colorectal adenocarcinoma SW480 cells or human breast cancer MDA-MB-231 cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 hours to assess dose-dependent effects. For time-course experiments, treat cells with a fixed concentration of this compound and harvest at different time points.

Protein Extraction
  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

Western Blotting
  • SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.

    • Denature the samples by boiling at 95-100°C for 5 minutes.

    • Load the samples onto a 4-20% precast polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Perform the transfer at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (see Table 1 for recommended antibodies and dilutions) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:5000 - 1:10000 dilution in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin or β-tubulin).

Data Presentation

Table 1: Primary Antibodies for Western Blot Analysis
Target ProteinSupplier & Cat. No.Host SpeciesRecommended DilutionObserved MW (kDa)
β-cateninCell Signaling Technology #9562Rabbit1:1000~92
BCL9Abcam ab37305Rabbit1:1000~140
Axin2Abcam ab32197Rabbit1:1000~94
Cyclin D1Cell Signaling Technology #2922Rabbit1:1000~36
β-actinSigma-Aldrich A5441Mouse1:5000~42
β-tubulinCell Signaling Technology #2146Rabbit1:1000~55
Table 2: Dose-Dependent Effect of this compound on Target Protein Expression in SW480 Cells
This compound Conc. (µM)Axin2 Expression (Normalized to β-tubulin)Cyclin D1 Expression (Normalized to β-tubulin)
0 (Vehicle)1.00 ± 0.001.00 ± 0.00
100.65 ± 0.080.72 ± 0.11
200.38 ± 0.050.45 ± 0.09
400.15 ± 0.040.21 ± 0.06
Data are representative and presented as mean ± SD. Actual results may vary.
Table 3: Dose-Dependent Effect of this compound on Target Protein Expression in MDA-MB-231 Cells
This compound Conc. (µM)Axin2 Expression (Normalized to β-tubulin)Cyclin D1 Expression (Normalized to β-tubulin)
0 (Vehicle)1.00 ± 0.001.00 ± 0.00
100.78 ± 0.090.81 ± 0.10
200.51 ± 0.070.59 ± 0.08
400.29 ± 0.060.33 ± 0.07
Data are representative and presented as mean ± SD. Actual results may vary.

Conclusion

This application note provides a comprehensive Western blot protocol to effectively assess the modulation of Wnt/β-catenin signaling pathway components by the inhibitor this compound. The provided methodologies and data tables serve as a valuable resource for researchers investigating the therapeutic potential of targeting the β-catenin/BCL9 interaction in cancer.

References

Application Notes and Protocols for ZW4864 in Co-Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZW4864 is a potent, orally bioavailable small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2] The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the initiation and progression of numerous cancers.[3] By disrupting the β-catenin/BCL9 complex, this compound effectively suppresses the transcription of oncogenic β-catenin target genes, leading to reduced cancer cell growth and invasion.[2][3] These application notes provide detailed protocols for utilizing this compound in co-immunoprecipitation (Co-IP) assays to demonstrate the disruption of the β-catenin/BCL9 PPI, a crucial step in validating its mechanism of action.

Mechanism of Action

In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin lead to its association with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then recruits co-activators, including BCL9, to initiate the transcription of target genes such as Axin2 and cyclin D1, which promote cell proliferation and survival. This compound has been shown to directly bind to β-catenin, thereby sterically hindering its interaction with BCL9. This selective disruption prevents the formation of the transcriptional co-activator complex, leading to the downregulation of Wnt target genes and subsequent anti-cancer effects. Notably, this compound selectively inhibits the β-catenin/BCL9 interaction while sparing the interaction between β-catenin and E-cadherin, which is crucial for cell-cell adhesion.

cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON cluster_nucleus Nucleus DestructionComplex Destruction Complex (APC, Axin, GSK3β) beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylation Proteasome Proteasome beta_catenin_cyto->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->DestructionComplex Inhibition beta_catenin_stable β-catenin (stabilized) beta_catenin_nuc β-catenin beta_catenin_stable->beta_catenin_nuc Nuclear Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds BCL9 BCL9 TCF_LEF->BCL9 recruits TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) BCL9->TargetGenes activate transcription This compound This compound This compound->beta_catenin_nuc binds & disrupts interaction

Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.

Data Presentation

The following tables summarize the quantitative data for this compound's activity in various assays.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeInteraction/TargetCell LineIC50 / KiReference
AlphaScreenβ-catenin/BCL9 PPI-Ki = 0.76 μM
AlphaScreenβ-catenin/BCL9 PPI-IC50 = 0.87 μM
TOPFlash Reporterβ-catenin signalingHEK293IC50 = 11 μM
TOPFlash Reporterβ-catenin signalingSW480IC50 = 7.0 μM
TOPFlash Reporterβ-catenin signalingWnt3a-activated MDA-MB-468IC50 = 6.3 μM

Table 2: Cellular Activity of this compound

Assay TypeCell LineEffectConcentrationDurationReference
MTS Cell GrowthHCT116IC50 = 76 μM-72 hours
MTS Cell GrowthMDA-MB-231IC50 = 20 μM-72 hours
Apoptosis (FACS)MDA-MB-231, MDA-MB-468Selective apoptosis of cancer cells10-40 μM72 hours
Apoptosis (FACS)MCF10A (normal)Spared10-40 μM72 hours
Target Gene ExpressionSW480, MDA-MB-231Decreased Axin2 and cyclin D110-40 μM24 hours

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of β-catenin/BCL9 Interaction by this compound

This protocol describes how to perform a Co-IP experiment to show that this compound disrupts the interaction between β-catenin and BCL9 in a cellular context.

start Start: Cancer cells with active Wnt signaling (e.g., SW480, HCT116) treatment Treatment: Incubate cells with Vehicle (DMSO) or This compound (e.g., 20-40 µM) start->treatment lysis Cell Lysis: Use non-denaturing lysis buffer to preserve protein complexes treatment->lysis ip Immunoprecipitation: Incubate lysate with anti-β-catenin antibody lysis->ip beads Complex Capture: Add Protein A/G beads to pull down antibody- protein complexes ip->beads wash Wash: Remove non-specific binding proteins beads->wash elution Elution: Elute proteins from beads wash->elution analysis Analysis: Western Blot for BCL9 and β-catenin elution->analysis end Result: Reduced BCL9 signal in This compound-treated sample analysis->end

Caption: Experimental workflow for Co-IP to show this compound-mediated PPI disruption.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line with active Wnt/β-catenin signaling (e.g., SW480, HCT116)

  • Cell culture reagents

  • Ice-cold PBS

  • Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Primary antibody for immunoprecipitation (e.g., anti-β-catenin antibody)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Primary antibodies for Western blotting (e.g., anti-BCL9 and anti-β-catenin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate SW480 or HCT116 cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 20-40 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold non-denaturing lysis buffer to the plate and incubate on ice for 20 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.

  • Immunoprecipitation:

    • Take a fraction of the lysate as "input" control.

    • Incubate at least 500 µg of protein lysate with the anti-β-catenin antibody (or isotype control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads).

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Resuspend the beads in 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins and the input lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against BCL9 and β-catenin.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the bands using an ECL substrate.

Expected Results: The amount of BCL9 co-immunoprecipitated with β-catenin should be significantly reduced in the this compound-treated samples compared to the vehicle-treated samples, while the amount of β-catenin immunoprecipitated should be comparable. This indicates that this compound disrupts the interaction between β-catenin and BCL9.

Protocol 2: AlphaScreen Assay for In Vitro β-catenin/BCL9 PPI Disruption

Materials:

  • Recombinant biotinylated β-catenin

  • Recombinant GST-tagged BCL9

  • This compound

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • 384-well microplate

Procedure:

  • Add assay buffer containing biotinylated β-catenin and GST-tagged BCL9 to the wells of a 384-well plate.

  • Add serial dilutions of this compound or DMSO control.

  • Incubate at room temperature for 1 hour.

  • Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values from the dose-response curves.

Protocol 3: Cell Viability (MTS) Assay

Materials:

  • Cancer cell lines (e.g., HCT116, MDA-MB-231) and a normal cell line (e.g., MCF10A)

  • This compound

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Logical Relationship Diagram

This compound This compound binds_beta_catenin Binds to β-catenin This compound->binds_beta_catenin disrupts_ppi Disrupts β-catenin/BCL9 PPI binds_beta_catenin->disrupts_ppi co_ip_result Reduced BCL9 in β-catenin IP disrupts_ppi->co_ip_result Demonstrated by downregulates_targets Downregulates Wnt Target Genes disrupts_ppi->downregulates_targets gene_expression_result Decreased Axin2, Cyclin D1 mRNA/protein downregulates_targets->gene_expression_result Measured by qPCR/WB inhibits_proliferation Inhibits Cancer Cell Proliferation downregulates_targets->inhibits_proliferation mts_result Increased IC50 in cancer cells inhibits_proliferation->mts_result Measured by induces_apoptosis Induces Apoptosis inhibits_proliferation->induces_apoptosis facs_result Increased Annexin V positive cells induces_apoptosis->facs_result Measured by

Caption: Logical flow from this compound's molecular action to its cellular effects.

References

Application of ZW4864 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ZW4864 is an orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3][4] By disrupting this interaction, this compound effectively suppresses the Wnt/β-catenin signaling pathway, which is aberrantly activated in various cancers and plays a crucial role in tumor progression, invasion, and metastasis.[2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical cancer research due to their ability to retain the characteristics of the original tumor. This document provides detailed application notes and protocols for the use of this compound in PDX models, based on available preclinical data.

Mechanism of Action

This compound functions by binding to β-catenin and disrupting its interaction with BCL9, a key coactivator required for the transcription of Wnt target genes. This selective inhibition spares the interaction between β-catenin and E-cadherin, which is important for cell adhesion. The disruption of the β-catenin/BCL9 complex leads to the downregulation of oncogenic target genes such as Axin2 and cyclin D1, suppression of cancer cell growth, and induction of apoptosis in cancer cells with hyperactive Wnt/β-catenin signaling.

cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Dishevelled->Destruction_Complex Inhibition Beta_Catenin_on β-catenin BCL9 BCL9 Beta_Catenin_on->BCL9 Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) Beta_Catenin_on->Target_Genes TCF_LEF TCF/LEF BCL9->TCF_LEF BCL9->Target_Genes TCF_LEF->Target_Genes This compound This compound This compound->Beta_Catenin_on Inhibits Interaction with BCL9

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Data Presentation

Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) PDX Model

ParameterVehicle ControlThis compound
Dosing Regimen N/A90 mg/kg, p.o.
Tumor Growth Progressive GrowthVariation in tumor growth observed
Target Gene Expression BaselineSuppressed
Quantitative data on the percentage of tumor growth inhibition is not explicitly stated in the provided search results, but a variation in tumor growth and suppression of β-catenin target genes were noted.

In Vitro Activity of this compound

ParameterValueCell Lines
Ki (β-catenin/BCL9 PPI) 0.76 μMN/A
IC50 (β-catenin/BCL9 PPI) 0.87 μMN/A
IC50 (TOPFlash Luciferase Assay) 11 μMHEK293
IC50 (TOPFlash Luciferase Assay) 7.0 μMSW480
IC50 (TOPFlash Luciferase Assay) 6.3 μMWnt 3a-activated MDA-MB-468

Pharmacokinetic Properties of this compound

ParameterValue
Oral Bioavailability (F) 83%

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

  • Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board-approved protocols.

  • Implantation: Surgically implant a small fragment (approximately 20-30 mm³) of the patient's tumor subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or similar strains).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mice and harvest the tumors. The tumors can then be serially passaged into new cohorts of mice for expansion.

This compound Efficacy Study in a TNBC PDX Model

  • Model Selection: Utilize a well-characterized and established therapy-resistant triple-negative breast cancer (TNBC) PDX model.

  • Animal Acclimatization: Allow the tumor-bearing mice to acclimatize for at least one week before the start of the treatment.

  • Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Formulate this compound for oral administration (p.o.). The specific vehicle used for formulation should be optimized for solubility and stability.

    • Administer this compound at a dose of 90 mg/kg. The frequency and duration of administration should be determined based on tolerability and efficacy studies.

  • Control Group: Administer the vehicle solution to the control group following the same schedule as the treatment group.

  • Tumor Response Assessment:

    • Measure tumor volume twice weekly throughout the study.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and harvest the tumors for further analysis.

  • Pharmacodynamic Analysis:

    • Collect tumor samples at specified time points after the last dose of this compound.

    • Analyze the expression of β-catenin target genes (e.g., Axin2, cyclin D1) using quantitative real-time PCR (qRT-PCR) or Western blotting to confirm target engagement.

cluster_setup PDX Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Patient_Tumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth and Passaging Implantation->Tumor_Growth Randomization Randomization of Tumor-Bearing Mice Tumor_Growth->Randomization Treatment_Group This compound Treatment (90 mg/kg, p.o.) Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Tumor_Monitoring Tumor Volume & Body Weight Monitoring Treatment_Group->Tumor_Monitoring Control_Group->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis: Tumor Weight, Pharmacodynamics Tumor_Monitoring->Endpoint_Analysis Data_Interpretation Data Interpretation & Efficacy Assessment Endpoint_Analysis->Data_Interpretation

Caption: Experimental workflow for evaluating this compound efficacy in PDX models.

Logical Relationships

The application of this compound in PDX models is based on a clear logical framework that connects the molecular target with the therapeutic outcome.

Hyperactive_Wnt Hyperactive Wnt/ β-catenin Signaling in PDX Tumor ZW4864_Treatment This compound Administration Disruption_PPI Disruption of β-catenin/BCL9 PPI ZW4864_Treatment->Disruption_PPI Downregulation_Targets Downregulation of Wnt Target Genes Disruption_PPI->Downregulation_Targets Tumor_Growth_Inhibition Tumor Growth Inhibition Downregulation_Targets->Tumor_Growth_Inhibition

Caption: Logical relationship of this compound treatment in Wnt-driven PDX models.

This compound represents a promising therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. The use of PDX models provides a clinically relevant platform to further evaluate the efficacy of this compound, identify predictive biomarkers, and explore potential combination therapies. The protocols and data presented herein offer a foundational guide for researchers to design and execute preclinical studies involving this compound in PDX models.

References

Application Notes and Protocols for ZW4864: Optimizing In Vitro Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, in in vitro settings. Optimal treatment duration is critical for achieving meaningful and reproducible results. This document outlines recommended protocols and summarizes key data to guide your experimental design.

Mechanism of Action

This compound is an orally active small molecule that selectively disrupts the interaction between β-catenin and BCL9.[1] This interaction is a crucial step in the canonical Wnt signaling pathway, which, when aberrantly activated, is implicated in the progression of numerous cancers.[2][3][4][5] By inhibiting the β-catenin/BCL9 interaction, this compound prevents the transcription of Wnt target genes, leading to a reduction in cancer cell proliferation, migration, and invasion.

Data Presentation

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and experimental assays.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Treatment Duration
SW480Colorectal CancerTOPFlash Luciferase Assay7.0Not Specified
MDA-MB-468 (Wnt 3a-activated)Triple-Negative Breast CancerTOPFlash Luciferase Assay6.3Not Specified
HEK293 (β-catenin expressing)Human Embryonic KidneyTOPFlash Luciferase Assay11Not Specified
HCT116Colorectal CancerMTS Assay9.572 hours
MDA-MB-231Triple-Negative Breast CancerMTS Assay6.372 hours
SW480Colorectal CancerMTS AssayNot Specified72 hours
MDA-MB-468Triple-Negative Breast CancerMTS AssayNot Specified72 hours

Data compiled from multiple sources.

Table 2: Recommended this compound Concentrations and Treatment Durations for In Vitro Assays

AssayCell LinesConcentration Range (µM)Treatment DurationExpected Outcome
Western BlotSW480, MDA-MB-23110 - 4024 hoursDecreased expression of Axin2 and cyclin D1
Apoptosis Assay (FACS)MDA-MB-231, MDA-MB-468, MCF10A10 - 4072 hoursIncreased apoptosis in cancer cells, sparing normal cells
Gene Expression (qPCR)SW480, MDA-MB-23110 - 4024 hoursDownregulation of β-catenin target genes (e.g., Axin2, CCND1, LEF1, BCL9L)
Cell Viability (MTS)SW480, HCT116, MDA-MB-231, MDA-MB-468Varies (determine empirically)72 hoursInhibition of cancer cell growth

Data compiled from multiple sources.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, refer to the following diagrams.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Dsh Dishevelled (Dsh) Frizzled->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates to BCL9 BCL9 beta_catenin_nuc->BCL9 binds TCF_LEF TCF/LEF BCL9->TCF_LEF recruits TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates transcription of This compound This compound This compound->BCL9 inhibits binding to β-catenin

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat with this compound (Varying concentrations and durations) start->treatment cell_viability Cell Viability Assay (MTS) (72 hours) treatment->cell_viability apoptosis Apoptosis Assay (FACS) (72 hours) treatment->apoptosis gene_expression Gene Expression Analysis (qPCR) (24 hours) treatment->gene_expression protein_expression Protein Expression Analysis (Western Blot) (24 hours) treatment->protein_expression data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis gene_expression->data_analysis protein_expression->data_analysis end End: Determine Optimal Treatment Duration data_analysis->end

Caption: General experimental workflow for in vitro testing of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments with this compound.

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SW480, HCT116, MDA-MB-231)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.1 µM to 100 µM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, MDA-MB-468)

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency after 72 hours.

    • The following day, treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) and a vehicle control for 72 hours .

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Quadrant analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

Objective: To measure the effect of this compound on the mRNA levels of Wnt target genes.

Materials:

  • Cancer cell line of interest (e.g., SW480, MDA-MB-231)

  • 6-well plates

  • This compound stock solution (in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., AXIN2, CCND1, LEF1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with desired concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) and a vehicle control for 24 hours .

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

    • Run the qPCR program on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle control.

Protocol 4: Protein Expression Analysis (Western Blot)

Objective: To determine the effect of this compound on the protein levels of Wnt signaling targets.

Materials:

  • Cancer cell line of interest (e.g., SW480, MDA-MB-231)

  • 6-well plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Axin2, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates.

    • Treat with this compound (e.g., 10 µM, 20 µM, 40 µM) and a vehicle control for 24 hours .

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

Troubleshooting & Optimization

ZW4864 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZW4864. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings. Below you will find frequently asked questions and troubleshooting guides to ensure the successful preparation and use of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is characterized by good aqueous solubility.[1] Published data indicates its aqueous solubility is greater than 3 mM.[1] It is also soluble in various organic solvents and vehicle formulations commonly used for in vitro and in vivo studies.

Q2: In which solvents can this compound be dissolved for in vitro experiments?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent.[2][3] this compound is soluble in DMSO at concentrations up to 50 mg/mL (82.35 mM).[3] It is important to use newly opened, hygroscopic DMSO, as absorbed water can impact solubility.

Q3: What are the recommended formulations for in vivo studies?

Several vehicle formulations have been documented for the successful in vivo administration of this compound. These include:

  • Saline (0.9% NaCl)

  • A mixture of Ethanol and Saline (5/95 ratio)

  • A combination of DMSO, Tween-80, and water (10/10/80 ratio)

  • A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 2.08 mg/mL.

  • A mixture of 10% DMSO and 90% Corn Oil, also resulting in a clear solution of at least 2.08 mg/mL.

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to use a suitable solvent like DMSO. The process generally involves weighing the solid compound and adding the solvent to achieve the desired concentration. To aid dissolution, especially at higher concentrations, techniques such as ultrasonic treatment and gentle warming (e.g., to 37°C or 60°C) can be applied.

Q5: How should I store stock solutions of this compound?

Proper storage is crucial to maintain the stability and activity of this compound solutions. For stock solutions in solvent, it is recommended to aliquot them to prevent repeated freeze-thaw cycles. Recommended storage conditions are:

  • -80°C for up to 6 months

  • -20°C for up to 1 month

Always ensure the storage container is sealed and protected from moisture. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.

This compound Solubility Data

The following table summarizes the solubility of this compound in various solvents and formulations as reported in the literature and by suppliers.

Solvent/FormulationConcentration AchievedNotesReference
Aqueous Solution>3 mMGeneral aqueous solubility.
DMSO50 mg/mL (82.35 mM)Requires sonication; use of new, hygroscopic DMSO is recommended.
DMSO41.67 mg/mLMay require ultrasonication and warming to 60°C.
Saline (0.9% NaCl)2 mg/mLCompletely soluble.
EtOH/Saline (5/95)2 mg/mLCompletely soluble.
DMSO/Tween-80/H₂O (10/10/80)2 mg/mLCompletely soluble.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.43 mM)Results in a clear solution.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.43 mM)Results in a clear solution.

Troubleshooting Guide

Problem: My this compound solution appears cloudy or shows precipitation.

  • Possible Cause 1: Incomplete Dissolution. this compound may require assistance to fully dissolve, especially at higher concentrations.

    • Solution: Apply gentle warming (e.g., to 37°C) and use an ultrasonic bath to aid dissolution. Ensure the solution is vortexed or mixed thoroughly.

  • Possible Cause 2: Solvent Quality. The presence of water in hygroscopic solvents like DMSO can reduce the solubility of the compound.

    • Solution: Use a fresh, unopened bottle of high-purity, anhydrous DMSO for preparing your stock solution.

  • Possible Cause 3: Temperature Effects. A clear solution at a higher temperature may show precipitation when cooled to room temperature or stored at lower temperatures.

    • Solution: If precipitation occurs after cooling, you may need to gently warm the solution before use. For long-term storage, ensure the compound is fully dissolved before aliquoting and freezing.

  • Possible Cause 4: Incorrect Solvent or Formulation. The chosen solvent system may not be appropriate for the desired concentration.

    • Solution: Refer to the solubility table above and select a solvent system known to achieve your target concentration. For in vivo studies, consider using formulations containing co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and stability.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 50 mg/mL DMSO Stock Solution
  • Preparation: Work in a clean, dry environment. Use a new, sealed vial of anhydrous DMSO.

  • Weighing: Accurately weigh the desired amount of this compound solid (white to off-white solid) in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve a 50 mg/mL concentration. For example, to prepare 1 mL of solution, add 1 mL of DMSO to 50 mg of this compound.

  • Dissolution: Vortex the mixture thoroughly. If the solid does not dissolve completely, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also be applied. Visually inspect for any remaining particulate matter.

  • Storage: Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile cryovials to avoid multiple freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of an In Vivo Working Solution (using 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is for preparing a working solution with a final concentration of ≥ 2.08 mg/mL.

  • Stock Solution: Begin with a pre-made, clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Solvent Preparation: Prepare the vehicle components. Ensure all liquids are at room temperature.

  • Mixing Order: It is crucial to add the solvents in the correct order. For a final volume of 1 mL: a. Start with 400 µL of PEG300 in a sterile tube. b. Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 to the mixture and mix again until uniform. d. Add 450 µL of saline to the mixture and vortex until a clear, homogeneous solution is formed.

  • Final Concentration: This procedure yields a 1 mL working solution with a this compound concentration of 2.08 mg/mL.

  • Administration: It is recommended to use the freshly prepared working solution on the same day for animal administration.

Visual Guides

ZW4864_Stock_Solution_Workflow start Start weigh Weigh this compound Solid start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex/Mix add_dmso->mix check_sol Is Solution Clear? mix->check_sol ultrasonicate Ultrasonicate and/or Warm Gently (37°C) check_sol->ultrasonicate No aliquot Aliquot into Cryovials check_sol->aliquot Yes ultrasonicate->mix store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a this compound stock solution in DMSO.

ZW4864_Troubleshooting_Tree start Observation: Precipitation/Cloudiness in Solution cause1 Possible Cause: Incomplete Dissolution start->cause1 cause2 Possible Cause: Poor Solvent Quality (e.g., wet DMSO) start->cause2 cause3 Possible Cause: Concentration Too High for Solvent start->cause3 solution1 Action: Apply Sonication and/or Gentle Warming. Vortex thoroughly. cause1->solution1 solution2 Action: Use fresh, anhydrous DMSO. cause2->solution2 solution3 Action: Dilute the solution or use a co-solvent formulation (e.g., with PEG300/Tween-80). cause3->solution3

Caption: Troubleshooting guide for this compound solubility issues.

InVivo_Formulation_Components center_node In Vivo Formulation (≥2.08 mg/mL) sub1 10% DMSO (with this compound) center_node->sub1 sub2 40% PEG300 (Co-solvent) center_node->sub2 sub3 5% Tween-80 (Surfactant) center_node->sub3 sub4 45% Saline (Vehicle) center_node->sub4

Caption: Components of a common in vivo formulation for this compound.

References

Optimizing ZW4864 concentration to avoid cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZW4864. The focus is on optimizing this compound concentration to minimize cytotoxicity in normal cells while maintaining its efficacy against cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small-molecule inhibitor that selectively disrupts the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2] In the canonical Wnt signaling pathway, the accumulation of nuclear β-catenin and its subsequent binding to transcription factors like TCF/LEF, along with co-activators such as BCL9, leads to the transcription of target genes involved in cell proliferation, survival, and invasion.[3][4] By binding to β-catenin, this compound prevents its association with BCL9, thereby inhibiting the transcription of oncogenic target genes.[3]

Q2: How selective is this compound for cancer cells over normal cells?

A2: this compound exhibits a high degree of selectivity for cancer cells with hyperactive Wnt/β-catenin signaling. Studies have shown that this compound can selectively induce apoptosis in triple-negative breast cancer cells while sparing normal mammary epithelial cells, such as MCF10A. This selectivity is attributed to the dependence of certain cancer cells on the β-catenin/BCL9 interaction for their survival and proliferation.

Q3: What is a typical effective concentration range for this compound in cancer cell lines?

A3: The effective concentration of this compound can vary depending on the cancer cell line and the duration of treatment. In vitro studies have demonstrated that concentrations in the range of 10-40 µM are effective in suppressing the transcription of β-catenin target genes and inducing apoptosis in sensitive cancer cell lines over 24 to 72 hours.

Q4: What is the reported cytotoxicity of this compound in normal cells?

A4: this compound has been shown to have significantly lower cytotoxicity in normal cells compared to cancer cells with aberrant Wnt signaling. For the normal human breast epithelial cell line MCF-10A, the half-maximal inhibitory concentration (IC50) for this compound has been reported to be 92 µM after a 72-hour treatment. This is considerably higher than the IC50 values observed in various cancer cell lines, indicating a favorable therapeutic window.

Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells

This guide provides a step-by-step approach to troubleshoot and optimize this compound concentration to avoid unintended cytotoxicity in your normal cell lines.

Initial Assessment

Problem: Higher than expected cytotoxicity is observed in the normal (control) cell line.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High this compound Concentration The concentration of this compound may be too high for the specific normal cell line being used. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range.
Solvent Toxicity The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in the culture medium is below 0.5%, and always include a vehicle control (medium with the same concentration of DMSO but without this compound).
Cell Line Sensitivity Different normal cell lines can have varying sensitivities to small molecule inhibitors. If possible, test this compound on an alternative normal cell line to determine if the observed cytotoxicity is cell-type specific.
Experimental Variability Inconsistent cell seeding density, pipetting errors, or edge effects in multi-well plates can lead to variable and misleading cytotoxicity results.
Experimental Workflow for Optimization

To systematically determine the optimal this compound concentration, follow this experimental workflow:

G Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_decision Decision A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) D Prepare Serial Dilutions of this compound (e.g., 0.1 µM to 100 µM) A->D B Culture Normal Cells (e.g., MCF10A) C Seed Cells in 96-well Plate (e.g., 5,000 cells/well) B->C E Treat Cells with this compound and Vehicle Control (DMSO) C->E D->E F Incubate for Desired Duration (e.g., 24, 48, 72 hours) E->F G Perform Cell Viability Assay (e.g., MTS/MTT Assay) F->G H Measure Absorbance G->H I Calculate Percent Viability H->I J Plot Dose-Response Curve and Determine IC50 I->J K Is there a concentration with >90% viability in normal cells and desired effect in cancer cells? J->K L Select Optimal Concentration K->L Yes M Troubleshoot Assay K->M No G This compound Mechanism of Action in the Wnt/β-catenin Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl LRP->Dvl DestructionComplex Destruction Complex Dvl->DestructionComplex inhibition GSK3b GSK-3β APC APC Axin Axin CK1 CK1 betaCatenin_cyto β-catenin DestructionComplex->betaCatenin_cyto phosphorylation Ub Ubiquitination betaCatenin_cyto->Ub betaCatenin_nu β-catenin betaCatenin_cyto->betaCatenin_nu translocation Proteasome Proteasomal Degradation Ub->Proteasome TCF_LEF TCF/LEF betaCatenin_nu->TCF_LEF BCL9 BCL9 betaCatenin_nu->BCL9 Transcription Target Gene Transcription TCF_LEF->Transcription BCL9->Transcription This compound This compound This compound->betaCatenin_nu disrupts interaction

References

Potential off-target effects of ZW4864 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of ZW4864 in cellular assays. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound?

This compound is an orally active and selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI)[1]. It has been shown to selectively disrupt the interaction between β-catenin and BCL9 while sparing the β-catenin/E-cadherin PPI[1][2][3]. This selectivity is crucial for its on-target mechanism of action in downregulating oncogenic β-catenin target genes[1].

Q2: Are there any known off-target interactions of this compound?

Direct, comprehensive off-target screening data for this compound, such as a full kinome scan, is not extensively published in the public domain. However, one study investigating derivatives of this compound reported that at a concentration of 10 μM, this compound exhibited significant inhibition of the cytochrome P450 enzymes CYP2C9 and CYP3A4. This suggests potential for drug-drug interactions if co-administered with substrates of these enzymes.

Q3: What are some potential, unconfirmed off-target effects to be aware of with β-catenin inhibitors in general?

While this compound is designed for selectivity, inhibitors of the Wnt/β-catenin pathway can sometimes exhibit unexpected activities. For instance, another β-catenin inhibitor, KYA1797K, was found to have a modest binding affinity for PD-L1, potentially affecting immune checkpoint pathways. Although this has not been reported for this compound, it highlights the possibility of unforeseen interactions with other signaling pathways. Researchers should remain observant for phenotypes that cannot be directly attributed to the inhibition of β-catenin/BCL9 signaling.

Q4: I am observing higher than expected cytotoxicity in my cell line. Could this be an off-target effect?

High cytotoxicity, especially at concentrations where the on-target effect is expected to be minimal, could be due to several factors including off-target toxicity. It is also important to consider solvent toxicity (e.g., from DMSO) and the general health of the cell line. Refer to the troubleshooting guide below for steps to investigate unexpected cytotoxicity.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You observe a cellular effect that is not consistent with the known function of β-catenin/BCL9 inhibition.

Potential Causes:

  • Off-target effects: this compound may be interacting with other cellular proteins.

  • Compound degradation: The compound may be unstable in your specific cell culture conditions, leading to active metabolites with different activities.

  • Cell line-specific effects: The observed phenotype may be unique to the genetic background of your cell line.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Perform a dose-response experiment and correlate the unexpected phenotype with the IC50 for on-target activity (e.g., inhibition of a known β-catenin target gene like AXIN2).

    • Use a negative control compound that is structurally similar but inactive against the β-catenin/BCL9 interaction.

  • Rescue Experiment:

    • If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of the β-catenin pathway. If the phenotype is on-target, it should be at least partially reversed.

  • Evaluate Compound Stability:

    • Assess the stability of this compound in your cell culture medium over the time course of your experiment. This can be done using analytical methods like HPLC-MS.

  • Use an Orthogonal Approach:

    • Use a different inhibitor of the β-catenin/BCL9 pathway with a distinct chemical structure. If the phenotype is reproduced, it is more likely to be an on-target effect.

Issue 2: High or Variable Cytotoxicity

You are observing significant cell death, even at low concentrations of this compound, or there is high variability in cytotoxicity between experiments.

Potential Causes:

  • Compound Precipitation: Small molecule inhibitors can precipitate in aqueous cell culture media, leading to inconsistent concentrations and potential cytotoxicity from the precipitate itself.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.

  • Off-target Toxicity: The compound may be affecting essential cellular pathways.

Troubleshooting Steps:

  • Check for Precipitation:

    • Visually inspect the media for any signs of compound precipitation (cloudiness, crystals) after adding this compound.

    • Prepare a series of dilutions of this compound in your cell culture medium and incubate them under the same conditions as your experiment to determine the solubility limit.

  • Optimize Compound Delivery:

    • Ensure the stock solution is fully dissolved before diluting into the medium.

    • When diluting, add the this compound stock solution to the medium with gentle mixing to avoid "solvent shock".

  • Control for Solvent Effects:

    • Include a vehicle control in all experiments with the same final concentration of DMSO as the highest this compound concentration used. The final DMSO concentration should typically be below 0.5%.

  • Perform a Dose-Response Cytotoxicity Assay:

    • Determine the cytotoxic IC50 in your specific cell line and compare it to the IC50 for the intended biological effect. A large window between efficacy and cytotoxicity suggests better on-target activity.

Quantitative Data Summary

ParameterValueAssay SystemReference
On-Target Activity
Ki (β-catenin/BCL9 PPI)0.76 μMBiochemical Assay
IC50 (β-catenin/BCL9 PPI)0.87 μMBiochemical Assay
IC50 (TOPFlash Luciferase)11 μMHEK293 cells
IC50 (TOPFlash Luciferase)7.0 μMSW480 cells
IC50 (TOPFlash Luciferase)6.3 μMWnt3a-activated MDA-MB-468 cells
Potential Off-Target Activity
CYP2C9 InhibitionSignificant at 10 μMIn vitro enzyme assay
CYP3A4 InhibitionSignificant at 10 μMIn vitro enzyme assay
Cellular Growth Inhibition
IC50 (Cell Growth)9.6 - 76 μMVarious Wnt-dependent cancer cells

Experimental Protocols

TOPFlash Luciferase Reporter Assay

This assay is used to measure the activity of the Wnt/β-catenin signaling pathway.

  • Cell Seeding: Seed cells (e.g., HEK293, SW480) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid (as a control for transfection efficiency).

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.

Visualizations

Wnt_Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor This compound Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh APC_Axin_GSK3b Destruction Complex (APC/Axin/GSK3β) Dsh->APC_Axin_GSK3b Inhibits Beta_Catenin_cyto β-catenin Beta_Catenin_cyto->APC_Axin_GSK3b Phosphorylation & Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds BCL9 BCL9 TCF_LEF->BCL9 Recruits Target_Genes Target Gene Transcription BCL9->Target_Genes Activates This compound This compound This compound->Beta_Catenin_nuc Inhibits Interaction with BCL9

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype or High Cytotoxicity Check_Precipitation Check for Compound Precipitation Start->Check_Precipitation Precipitation_Observed Precipitation Observed? Check_Precipitation->Precipitation_Observed Optimize_Solubility Optimize Solubility: - Lower Concentration - Modify Dilution Protocol Precipitation_Observed->Optimize_Solubility Yes Vehicle_Control Run Vehicle Control (e.g., DMSO only) Precipitation_Observed->Vehicle_Control No Optimize_Solubility->Start Toxicity_in_Vehicle Toxicity in Vehicle? Vehicle_Control->Toxicity_in_Vehicle Solvent_Issue Solvent Concentration is too high Toxicity_in_Vehicle->Solvent_Issue Yes Dose_Response Perform Dose-Response (On-Target vs. Phenotype/Toxicity) Toxicity_in_Vehicle->Dose_Response No Solvent_Issue->Start Correlate Do IC50s Correlate? Dose_Response->Correlate On_Target Likely On-Target Effect Correlate->On_Target Yes Off_Target Potential Off-Target Effect Correlate->Off_Target No Further_Investigation Further Investigation: - Orthogonal Inhibitor - Rescue Experiment - Target Engagement Assay Off_Target->Further_Investigation

Caption: Troubleshooting workflow for unexpected results in this compound cellular assays.

References

Managing ZW4864 stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, in a research setting. Particular focus is given to managing its stability and ensuring consistent performance in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active and selective small molecule inhibitor that targets the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1] By binding to β-catenin, this compound disrupts the formation of the β-catenin/BCL9 complex, which is a critical step in the canonical Wnt signaling pathway.[2] This disruption leads to the downregulation of oncogenic β-catenin target genes, suppression of β-catenin signaling activation, and reduced invasiveness of cancer cells dependent on this pathway.[2][3]

Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?

A2: Proper storage is crucial for maintaining the integrity of this compound. For the solid (powder) form, it is recommended to store the compound at 4°C in a sealed container, away from moisture.[1] Stock solutions prepared in a solvent such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. It is important to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can impact the solubility and stability of the compound.

Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:

  • Decrease the final concentration: You may have exceeded the aqueous solubility limit of this compound.

  • Optimize the dilution method: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. A stepwise dilution can help. First, dilute the stock in a smaller volume of media, mix gently, and then add this to the final volume.

  • Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the compound.

  • Check the DMSO concentration: While minimizing the final DMSO concentration is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q5: How can I determine the stability of this compound in my specific long-term cell culture conditions?

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or weaker than expected activity 1. Degradation of this compound: Improper storage of stock solutions or instability in cell culture media over the course of a long-term experiment. 2. Inaccurate concentration: Pipetting errors or precipitation of the compound. 3. Cell line resistance: The cell line may not be dependent on the Wnt/β-catenin/BCL9 signaling pathway.1. Verify storage conditions: Ensure stock solutions are stored correctly and aliquot to minimize freeze-thaw cycles. Perform a stability study in your media (see protocol below). 2. Prepare fresh dilutions: Use a freshly thawed aliquot for each experiment. Visually inspect for precipitation after dilution into media. 3. Confirm pathway activation: Use a control cell line known to be sensitive to Wnt pathway inhibition.
Precipitation in cell culture medium 1. Low aqueous solubility: The final concentration of this compound exceeds its solubility limit in the culture medium. 2. "Solvent shock": Rapid dilution of a high-concentration DMSO stock into an aqueous medium. 3. Low serum concentration: Serum proteins can aid in the solubilization of hydrophobic compounds.1. Reduce the final concentration: Determine the maximum soluble concentration with a solubility test (see protocol below). 2. Use a serial dilution method: Dilute the stock solution in a stepwise manner. 3. Consider serum concentration: If using low-serum or serum-free media, be aware that solubility may be reduced.
Observed cytotoxicity at expected active concentrations 1. Off-target effects: At higher concentrations, small molecules can have effects on other cellular targets. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for your specific cell line.1. Perform a dose-response experiment: Use the lowest effective concentration. 2. Include a vehicle control: Always test the effect of the solvent at the same final concentration used for this compound. The final DMSO concentration should ideally be below 0.1% for sensitive cell lines.

Quantitative Data Summary

ParameterValueCell Line / SystemReference
Ki (β-catenin/BCL9 PPI) 0.76 µMBiochemical Assay
IC50 (β-catenin/BCL9 PPI) 0.87 µMBiochemical Assay
IC50 (TOPFlash Luciferase Assay) 11 µMHEK293
IC50 (TOPFlash Luciferase Assay) 7.0 µMSW480
IC50 (TOPFlash Luciferase Assay) 6.3 µMWnt 3a-activated MDA-MB-468
Aqueous Solubility >3 mM-
Solubility in DMSO 50 mg/mL (82.35 mM)-
Oral Bioavailability (F) 83%C57BL/6 mice

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm the this compound vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add solvent: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure complete dissolution: Vortex the solution and/or sonicate briefly until the solid is completely dissolved. Gentle warming to 37°C can also aid dissolution.

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to one month or -80°C for up to six months.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
  • Prepare serial dilutions: Create a serial dilution of your this compound stock solution in DMSO.

  • Dilute in medium: Add a small, fixed volume of each DMSO concentration to your cell culture medium pre-warmed to 37°C in a clear 96-well plate. Include a DMSO-only control.

  • Incubate: Incubate the plate at 37°C in a cell culture incubator for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual inspection: After incubation, visually inspect each well for signs of precipitation (e.g., cloudiness, crystals).

  • Microscopic examination: For a more sensitive assessment, examine the solutions under a microscope.

  • Determine maximum solubility: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under your specific conditions.

Protocol 3: Assessing the Stability of this compound in Long-Term Cell Culture
  • Prepare this compound-containing medium: Add this compound to your complete cell culture medium at the desired final concentration.

  • Incubate: Place the medium in a sterile, sealed container and incubate at 37°C and 5% CO2.

  • Collect samples at time points: At various time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot of the medium and store it at -80°C until analysis.

  • Assess activity: Thaw the samples and test their ability to inhibit the Wnt/β-catenin signaling pathway using a relevant assay, such as the TOPFlash luciferase reporter assay or by measuring the expression of a downstream target gene like AXIN2 via qPCR.

  • Analyze results: A decrease in the inhibitory activity of the medium over time indicates degradation of this compound.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds BCL9 BCL9 Beta_Catenin_Nuc->BCL9 Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates BCL9->TCF_LEF Co-activates This compound This compound This compound->BCL9 Disrupts Interaction with β-catenin

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Test_Solubility Determine Max Soluble Concentration in Media Prep_Stock->Test_Solubility Treat_Cells Treat Cells with this compound and Controls Test_Solubility->Treat_Cells Seed_Cells Seed Cells in Culture Plates Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Harvest Harvest Cells/Lysate/ Supernatant Incubate->Harvest Assay Perform Assay (e.g., qPCR, Western, Luciferase) Harvest->Assay Analyze_Data Analyze and Interpret Results Assay->Analyze_Data

Caption: General experimental workflow for testing this compound efficacy in cell culture.

Troubleshooting_Tree Start Unexpected Experimental Result Precipitation Is there precipitation in the media? Start->Precipitation Activity_Low Is the inhibitory activity low or absent? Precipitation->Activity_Low No Sol_Actions Lower final concentration. Use serial dilution. Pre-warm media. Precipitation->Sol_Actions Yes Cytotoxicity Is there unexpected cytotoxicity? Activity_Low->Cytotoxicity No Stab_Actions Check stock storage. Use fresh aliquot. Test stability in media. Activity_Low->Stab_Actions Yes Tox_Actions Lower concentration. Run vehicle control. Check final DMSO %. Cytotoxicity->Tox_Actions Yes Check_Pathway Confirm Wnt pathway activation in cell line. Stab_Actions->Check_Pathway

Caption: Troubleshooting decision tree for experiments with this compound.

References

Technical Support Center: ZW4864 and Cytochrome P450 (CYP) Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the metabolic profile of ZW4864, specifically its potential for cytochrome P450 (CYP) enzyme inhibition. This document provides a summary of known inhibitory effects, a detailed experimental protocol for assessing CYP inhibition, and a troubleshooting guide to address common issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the known potential of this compound to inhibit major CYP enzymes?

A1: Based on available preclinical data, this compound has demonstrated significant inhibitory activity against CYP2C9, CYP2D6, and CYP3A4 at a concentration of 10 μM. The inhibition of CYP1A2 was minimal at the same concentration.[1] These findings suggest a potential for drug-drug interactions with compounds metabolized by these enzymes.

Q2: Are specific IC50 values for this compound against CYP enzymes available?

A2: To date, specific IC50 values for the inhibition of CYP enzymes by this compound have not been published in the peer-reviewed literature. The primary available data is expressed as the percentage of inhibition at a fixed concentration.[1]

Q3: What is the metabolic stability of this compound?

A3: this compound has been reported to have moderate hepatic microsomal stability.[1][2]

Data Presentation: this compound CYP Enzyme Inhibition

The following table summarizes the known inhibitory effects of this compound on major human CYP enzymes. The data is derived from in vitro studies using human liver microsomes.

CYP IsoformTest Concentration (μM)% InhibitionReference
CYP1A21017%[1]
CYP2C91083%
CYP2D61073%
CYP3A41096%

Experimental Protocols: In Vitro CYP Enzyme Inhibition Assay

This section outlines a detailed methodology for assessing the inhibitory potential of this compound against various CYP isoforms using human liver microsomes and a cocktail of probe substrates.

Objective: To determine the inhibitory effect of this compound on the activity of major human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • Positive control inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Phosphate buffer

      • Human Liver Microsomes

      • This compound at various concentrations (typically a serial dilution) or a vehicle control.

      • Positive control inhibitors in separate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the probe substrate cocktail.

    • Start the enzymatic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution, such as cold acetonitrile. This will precipitate the proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from each probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound by comparing the metabolite formation to the vehicle control.

    • If a dose-response is observed, plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualization

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (this compound, Substrates, HLM, NADPH) add_reagents Add Reagents to Plate (Buffer, HLM, this compound) prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Add Probe Substrates pre_incubate->add_substrate start_reaction Initiate with NADPH add_substrate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (Quench with Acetonitrile) incubate->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate % Inhibition and IC50 Values lcms->data_analysis

References

Technical Support Center: Accounting for ZW4864's Effect on Cell Cycle in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on incorporating the cell cycle effects of the β-catenin/BCL9 inhibitor, ZW4864, into their experimental designs. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how is it expected to affect the cell cycle?

A1: this compound is an orally active and selective small-molecule inhibitor of the protein-protein interaction between β-catenin and B-Cell lymphoma 9 (BCL9).[1] By disrupting this interaction, this compound suppresses the transactivation of β-catenin target genes.[1][2] One of the key downstream targets of the Wnt/β-catenin signaling pathway is CCND1, the gene encoding Cyclin D1.[1] Cyclin D1 is a critical regulator of the G1 to S phase transition in the cell cycle. Therefore, by downregulating Cyclin D1 expression, this compound is anticipated to induce a cell cycle arrest in the G1 phase.[1]

Q2: What are the primary methods to assess the effect of this compound on the cell cycle?

A2: The two primary methods to evaluate the impact of this compound on the cell cycle are:

  • Flow Cytometry with Propidium Iodide (PI) Staining: This technique allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

  • Western Blotting: This method is used to measure the protein expression levels of key cell cycle regulators, such as Cyclin D1, Cyclin-Dependent Kinases (CDK4/6), and CDK inhibitors (p21, p27), to elucidate the molecular mechanism of this compound-induced cell cycle arrest.

Q3: How should I design an experiment to quantify the cell cycle effects of this compound?

A3: A well-designed experiment should include multiple concentrations of this compound (e.g., based on its IC50 value for cell growth inhibition) and various time points. It is advisable to use a vehicle control (e.g., DMSO) to compare against the treated samples. Cells should be in an exponential growth phase at the start of the treatment to ensure a dynamic cell cycle profile. While cell synchronization is not always necessary, it can provide a more defined starting point for observing cell cycle progression.

Troubleshooting Guides

Flow Cytometry for Cell Cycle Analysis
Problem Possible Cause Solution
Poor resolution of G0/G1, S, and G2/M peaks 1. Inappropriate cell fixation. 2. Cell clumps. 3. Incorrect flow rate.1. Use cold 70% ethanol for fixation. 2. Filter cells through a nylon mesh before analysis. 3. Use a low flow rate during acquisition.
High background signal 1. Incomplete RNase treatment. 2. Presence of dead cells and debris.1. Ensure adequate concentration and incubation time for RNase A. 2. Gate out debris based on forward and side scatter. Consider using a viability dye.
Weak fluorescence signal 1. Insufficient propidium iodide concentration or incubation time. 2. Low cell number.1. Optimize PI staining concentration and ensure a minimum of 15-30 minutes incubation in the dark. 2. Aim for a cell concentration of approximately 1x10^6 cells/mL.
Western Blotting for Cell Cycle Proteins
Problem Possible Cause Solution
No or weak signal for the target protein 1. Low protein expression. 2. Inefficient antibody binding. 3. Poor protein transfer.1. Ensure the cell line expresses the target protein and consider using a positive control cell lysate. 2. Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). 3. Verify transfer efficiency using Ponceau S staining.
High background 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high.1. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST. 2. Perform a titration of antibody concentrations to find the optimal dilution.
Non-specific bands 1. Antibody cross-reactivity. 2. Protein degradation.1. Use a highly specific monoclonal antibody. Check the antibody datasheet for known cross-reactivities. 2. Prepare cell lysates with protease and phosphatase inhibitors on ice.

Data Presentation

Expected Quantitative Effects of this compound on Cell Cycle Distribution

The following table presents illustrative data on the expected dose-dependent effect of this compound on the cell cycle distribution of a cancer cell line with active Wnt/β-catenin signaling. These are not experimentally derived values for this compound but are representative of the anticipated outcome based on its mechanism of action.

TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)0453520
This compound10602515
This compound20751510
This compound4085105
Expected Quantitative Effects of this compound on Cell Cycle Regulatory Proteins

This table illustrates the expected changes in the expression of key cell cycle proteins following treatment with this compound, as would be quantified from Western blot band intensities.

TreatmentConcentration (µM)Relative Cyclin D1 ExpressionRelative p-Rb (Ser780) ExpressionRelative p21 Expression
Vehicle (DMSO)01.01.01.0
This compound100.60.71.2
This compound200.30.41.5
This compound400.10.21.8

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
  • Cell Culture and Treatment: Plate cells at a density that allows for exponential growth. Treat with various concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest cells by trypsinization, then wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide staining solution (containing RNase A).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
  • Cell Culture and Treatment: Treat cells with this compound as described in the flow cytometry protocol.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, CDK4, CDK6, p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates to TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds This compound This compound Beta_Catenin_Nuc->this compound BCL9 BCL9 TCF_LEF->BCL9 recruits Target_Genes Target Genes (e.g., Cyclin D1) BCL9->Target_Genes activates transcription This compound->BCL9 inhibits interaction Cell_Cycle_Arrest G1 Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest leads to

Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose and Time Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Split Harvest->Split Flow_Cytometry Flow Cytometry Analysis Split->Flow_Cytometry Western_Blot Western Blot Analysis Split->Western_Blot Fix_Stain Fixation & PI Staining Flow_Cytometry->Fix_Stain Lysis_Quant Protein Lysis & Quantification Western_Blot->Lysis_Quant Acquire Data Acquisition Fix_Stain->Acquire Analyze_Flow Cell Cycle Profile Analysis Acquire->Analyze_Flow SDS_Transfer SDS-PAGE & Transfer Lysis_Quant->SDS_Transfer Blotting Immunoblotting SDS_Transfer->Blotting Analyze_WB Protein Expression Analysis Blotting->Analyze_WB

Caption: Experimental workflow for assessing this compound's effect on the cell cycle.

Troubleshooting_Logic Start Unexpected Cell Cycle Results? Check_Flow Flow Cytometry Issue? Start->Check_Flow Yes Check_WB Western Blot Issue? Start->Check_WB No Flow_Resolution Poor Peak Resolution Check_Flow->Flow_Resolution Yes Flow_Signal Weak/No Signal Check_Flow->Flow_Signal No WB_Signal Weak/No Bands Check_WB->WB_Signal Yes WB_Background High Background Check_WB->WB_Background No Fixation_Clumps Check Fixation & Filter Cells Flow_Resolution->Fixation_Clumps Staining_Cells Optimize Staining & Cell Number Flow_Signal->Staining_Cells Antibody_Transfer Check Antibody & Transfer WB_Signal->Antibody_Transfer Blocking_Antibody Optimize Blocking & Antibody Dilution WB_Background->Blocking_Antibody

Caption: Logical troubleshooting workflow for cell cycle experiments.

References

Navigating ZW4864 Dosing Across Diverse Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for adjusting ZW4864 dosage in various mouse models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments, offering detailed protocols and data-driven insights to optimize study outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active, selective small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9). By binding to β-catenin, this compound prevents the formation of the β-catenin/BCL9 complex, which is a critical step in the canonical Wnt signaling pathway. This disruption leads to the downregulation of oncogenic β-catenin target genes, such as AXIN2 and Cyclin D1, and a reduction in cancer cell invasion and proliferation.[1]

Q2: What is the recommended starting dose for this compound in a mouse model?

A2: The optimal dose of this compound is dependent on the specific mouse model and the experimental endpoint. For pharmacokinetic (PK) studies in C57BL/6 mice, a dose of 20 mg/kg administered orally has been utilized.[2] For efficacy studies in a patient-derived xenograft (PDX) model using immunodeficient SCID/Beige mice, a higher dose of 90 mg/kg administered orally, once daily for five days, has been shown to be effective.[1]

Q3: What is the oral bioavailability of this compound in mice?

A3: this compound exhibits good pharmacokinetic properties in mice, with an oral bioavailability (F) of 83%.[1][2]

Q4: Which mouse models have been used in published studies with this compound?

A4: Published research has utilized C57BL/6 mice for pharmacokinetic analyses and immunocompromised SCID/Beige mice for patient-derived xenograft (PDX) efficacy studies, specifically with a triple-negative breast cancer (TNBC) model.

Troubleshooting Guide

Issue 1: Suboptimal tumor growth inhibition observed in a xenograft model.

Possible Causes & Solutions:

  • Inadequate Dosage: The reported effective dose in a TNBC PDX model was 90 mg/kg daily. If using a different tumor model, a dose-response study may be necessary to determine the optimal therapeutic dose.

  • Dosing Frequency and Duration: The successful regimen in the PDX model involved daily administration for five consecutive days. Shorter durations or less frequent dosing may not be sufficient to achieve a therapeutic effect.

  • Vehicle Formulation: this compound has been successfully administered orally in saline. However, for compounds with solubility challenges, an alternative vehicle formulation may be required. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is recommended to prepare this working solution fresh daily.

  • Tumor Model Sensitivity: The antitumor effect of this compound is dependent on the activation of the Wnt/β-catenin signaling pathway in the tumor cells. Confirm that your chosen cell line or PDX model exhibits hyperactive β-catenin signaling.

Issue 2: Concerns about potential toxicity or adverse effects.

Observations & Monitoring:

  • In a study using a 90 mg/kg daily dose for five days in a PDX mouse model, no significant decrease in body weight or major toxicity issues were observed.

  • Clinical Monitoring: It is always recommended to monitor mice daily for clinical signs of toxicity, including changes in weight, behavior, posture, and food/water intake.

  • Potential for Drug Interactions: this compound has been shown to inhibit cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, in vitro. This suggests a potential for drug-drug interactions if co-administered with other compounds metabolized by these enzymes. Careful consideration of concomitant medications is advised.

Experimental Protocols & Data

This compound Dosage and Administration in Preclinical Mouse Models
Parameter Pharmacokinetic Study Efficacy Study (PDX Model)
Mouse Strain C57BL/6SCID/Beige (immunocompromised)
Dosage 20 mg/kg90 mg/kg
Administration Route Oral (p.o.)Oral (p.o.)
Dosing Regimen Single doseOnce daily for 5 days
Vehicle Not specified in detail, but soluble in salineSaline
Reported Outcome Oral bioavailability (F) of 83%Variation in tumor growth, suppression of β-catenin target genes
Observed Toxicity Not reportedNo significant weight loss or major toxicity
Detailed Methodologies

Pharmacokinetic Study Protocol:

A single dose of 20 mg/kg this compound was administered orally to C57BL/6 mice. Blood samples were collected at various time points post-administration to determine the pharmacokinetic profile and oral bioavailability of the compound.

Efficacy Study in a Patient-Derived Xenograft (PDX) Model:

  • Animal Model: Immunocompromised SCID/Beige mice were used.

  • Tumor Implantation: Patient-derived triple-negative breast cancer (TNBC) cells (PDX 4013) were implanted into the mammary fat pad.

  • Treatment Initiation: Treatment commenced when tumors reached a volume of approximately 200 mm³.

  • Dosing: this compound was administered daily for five consecutive days at a dose of 90 mg/kg via oral gavage, using saline as the vehicle.

  • Endpoint Analysis: Tumor tissue was collected three hours after the final dose to assess the pharmacodynamic effects of this compound, including the expression of β-catenin target genes.

Visualizing the Mechanism and Workflow

To further elucidate the experimental processes and the underlying biological pathway, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits LRP LRP5/6 Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto promotes degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc translocates ZW4864_cyto This compound ZW4864_cyto->Beta_Catenin_cyto binds BCL9 BCL9 Beta_Catenin_nuc->BCL9 this compound disrupts interaction TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds BCL9->TCF_LEF co-activates Target_Genes Target Genes (e.g., AXIN2, Cyclin D1) TCF_LEF->Target_Genes promotes transcription ZW4864_nuc This compound ZW4864_nuc->Beta_Catenin_nuc binds

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Mouse Model (e.g., SCID/Beige) Tumor_Implantation Implant Tumor Cells/Tissue (e.g., PDX model) Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Groups (Tumor Volume ~200 mm³) Tumor_Growth->Randomization Dosing Administer this compound or Vehicle (e.g., 90 mg/kg, p.o., daily for 5 days) Randomization->Dosing Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Tissue_Collection Collect Tumor Tissue (3h post-final dose) Dosing->Tissue_Collection After final dose Monitoring->Dosing Repeat for 5 days Data_Analysis Analyze Tumor Growth Inhibition and Toxicity Data Monitoring->Data_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., qPCR for target genes) Tissue_Collection->PD_Analysis PD_Analysis->Data_Analysis

Caption: A generalized experimental workflow for in vivo efficacy studies of this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of ZW4864 and Other Wnt Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in numerous cancers, making it a prime target for therapeutic intervention. A variety of small-molecule inhibitors have been developed to target different nodes of this pathway. This guide provides an objective comparison of the efficacy of ZW4864, a β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI) inhibitor, with other classes of Wnt pathway inhibitors, supported by experimental data.

Overview of the Wnt Signaling Pathway and Inhibitor Targets

The canonical Wnt signaling cascade is initiated by the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors. This leads to the recruitment of Dishevelled (Dvl) and the inhibition of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α). Consequently, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and forms a complex with TCF/LEF transcription factors and co-activators like BCL9 to drive the expression of target genes involved in cell proliferation and survival.

Wnt pathway inhibitors have been designed to interfere with this cascade at various levels. This guide will focus on comparing this compound with three other major classes of inhibitors: Porcupine inhibitors, Tankyrase inhibitors, and Dishevelled inhibitors.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD binds Dvl Dishevelled (Dvl) FZD->Dvl recruits LRP LRP5/6 LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->DestructionComplex inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto phosphorylates for degradation BetaCatenin_nu β-catenin BetaCatenin_cyto->BetaCatenin_nu translocates Tankyrase Tankyrase Tankyrase->DestructionComplex destabilizes Axin BCL9 BCL9 BetaCatenin_nu->BCL9 binds TCF_LEF TCF/LEF BetaCatenin_nu->TCF_LEF binds BCL9->TCF_LEF co-activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates PorcupineInhibitor Porcupine Inhibitors (e.g., LGK974) PorcupineInhibitor->Wnt inhibits secretion DvlInhibitor Dishevelled Inhibitors (e.g., FJ-9) DvlInhibitor->Dvl inhibits TankyraseInhibitor Tankyrase Inhibitors (e.g., XAV939) TankyraseInhibitor->Tankyrase inhibits This compound This compound This compound->BetaCatenin_nu disrupts interaction with BCL9

Figure 1: Wnt signaling pathway and points of inhibitor intervention.

Comparative Efficacy of Wnt Pathway Inhibitors

The efficacy of this compound and other Wnt pathway inhibitors is typically assessed using a variety of in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these inhibitors. The following tables summarize the available IC50 data for this compound and representative inhibitors from other classes. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay types.

In Vitro Efficacy: Wnt Signaling Reporter Assay

The TOPFlash luciferase reporter assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway. The assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

Inhibitor ClassCompoundCell LineAssay TypeIC50Citation
β-catenin/BCL9 PPI Inhibitor This compound HEK293 (β-catenin expressing)TOPFlash Luciferase Assay11 µM[1]
SW480TOPFlash Luciferase Assay7.0 µM[1]
MDA-MB-468 (Wnt3a-activated)TOPFlash Luciferase Assay6.3 µM[1]
Porcupine InhibitorLGK974Wnt co-culture assayWnt Signaling Reporter Assay0.4 nM[2]
Tankyrase InhibitorXAV939DLD-1TCF-luciferase reporter gene assay0.707 µM[3]
WIKI4DLD1, NALM6, U-2 OS, hESCsWnt/β-catenin signaling assay~75 nM
Dishevelled InhibitorFJ-9 related compoundsHEK293 (Wnt3a-induced)TOP-GFP Reporter Assay50-80 µM
In Vitro Efficacy: Cell Viability/Growth Inhibition

Cell viability assays, such as MTT and MTS, are used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines with hyperactive Wnt signaling.

Inhibitor ClassCompoundCell LineAssay TypeIC50 (72h treatment)Citation
β-catenin/BCL9 PPI Inhibitor This compound MDA-MB-231MTS Assay9.6 µM
MDA-MB-468MTS Assay18 µM
SW480MTS Assay76 µM
HCT116MTS Assay76 µM
Compound 21 (this compound derivative) HCT116Cell Viability Assay9.5 µM
MDA-MB-231Cell Viability Assay6.3 µM
Porcupine InhibitorLGK974MDA-MB-231MTS Assay> 25 µM
MDA-MB-468MTS Assay> 25 µM
SW480MTS Assay> 25 µM
Tankyrase InhibitorXAV939A549MTT Assay12.3 µM
COLO 320DMCellTiter-Glo Assay (4 days)17 µM
WIKI4SCLC cellsCytotoxicity Assay0.02 µM

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for the key assays cited in this guide.

TCF/β-catenin Luciferase Reporter Assay (TOPFlash Assay)

This assay quantifies the transcriptional activity of the β-catenin/TCF complex.

Principle: The TOPFlash reporter plasmid contains multiple TCF/LEF binding sites upstream of a luciferase gene. In cells with active canonical Wnt signaling, the β-catenin/TCF complex binds to these sites and drives the expression of luciferase. The FOPFlash plasmid, which contains mutated TCF/LEF binding sites, is used as a negative control.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293T, SW480) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the TOPFlash or FOPFlash plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment: Replace the medium with fresh medium containing the Wnt pathway inhibitor at various concentrations. For cell lines that do not have endogenously active Wnt signaling, stimulation with Wnt3a conditioned medium may be required.

  • Lysis: After a 24-48 hour incubation period, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity studies.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the Wnt pathway inhibitor and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Wnt pathway inhibitors in a living organism.

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the Wnt pathway inhibitor (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily or as per the established dosing schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the inhibitor.

Conclusion

This compound represents a promising therapeutic agent that targets the Wnt pathway at a downstream node by disrupting the β-catenin/BCL9 interaction. The provided data indicates that this compound effectively inhibits Wnt signaling and the growth of cancer cells with hyperactive Wnt pathways. When compared to other classes of Wnt inhibitors, this compound demonstrates a distinct mechanism of action. Porcupine inhibitors like LGK974 are highly potent in blocking Wnt ligand secretion and show efficacy at nanomolar concentrations in reporter assays. Tankyrase inhibitors such as XAV939 and WIKI4 also exhibit potent inhibition of the Wnt pathway by stabilizing Axin. Dishevelled inhibitors are generally less potent in the low micromolar range.

The choice of a Wnt pathway inhibitor for research or therapeutic development will depend on the specific context, including the genetic background of the cancer and the desired point of intervention within the pathway. This guide provides a foundational comparison to aid researchers in their evaluation of these promising therapeutic agents. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative analysis of the efficacy of these different classes of Wnt pathway inhibitors.

References

A Head-to-Head Comparison of ZW4864 and ICG-001 in TCF/β-catenin Transcription Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of Wnt/β-catenin signaling pathway research, the precise modulation of TCF/β-catenin-mediated transcription is paramount for dissecting cellular mechanisms and developing novel therapeutics. This guide provides an objective comparison of two prominent small molecule inhibitors, ZW4864 and ICG-001, focusing on their performance in TCF/β-catenin transcription assays. This analysis is tailored for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their experimental needs.

Differentiated Mechanisms of Action

This compound and ICG-001, while both targeting the Wnt/β-catenin pathway, operate through distinct molecular interactions. This compound is an inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[1][2][3][4] By binding to β-catenin, this compound selectively disrupts the recruitment of the coactivator BCL9, a crucial step for the transcription of a subset of Wnt target genes.[1]

In contrast, ICG-001 functions by inhibiting the interaction between β-catenin and the CREB-binding protein (CBP), a transcriptional coactivator. ICG-001 specifically binds to CBP, preventing its association with β-catenin and thereby repressing the transcription of Wnt target genes. Notably, ICG-001 shows selectivity for CBP over the highly homologous p300 protein.

Performance in TCF/β-catenin Transcription Assays: A Quantitative Comparison

The efficacy of this compound and ICG-001 in inhibiting TCF/β-catenin-mediated transcription is commonly assessed using luciferase reporter assays, such as the TOPFlash assay. The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure of their potency. A direct comparative study has provided the following data:

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound SW480TOPFlash Luciferase Reporter7.0
MDA-MB-468 (Wnt3a-activated)TOPFlash Luciferase Reporter6.3
HEK293 (β-catenin expressing)TOPFlash Luciferase Reporter11
ICG-001 SW480TOPFlash Luciferase Reporter4.9
MDA-MB-468 (Wnt3a-activated)TOPFlash Luciferase Reporter11

These results indicate that in the SW480 colon cancer cell line, which has a constitutively active Wnt pathway, ICG-001 exhibits a slightly lower IC50 value than this compound, suggesting higher potency in this context. Conversely, in Wnt3a-stimulated MDA-MB-468 breast cancer cells, both compounds show comparable potency.

Experimental Protocols

A detailed methodology for a typical TCF/β-catenin transcription assay is provided below. This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

TCF/β-catenin Luciferase Reporter Assay (TOPFlash/FOPFlash)

1. Cell Culture and Seeding:

  • Culture the chosen cell line (e.g., HEK293T, SW480) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed the cells into 96-well white, clear-bottom plates at a density that will result in 70-80% confluency at the time of transfection.

2. Transfection:

  • Prepare a transfection mixture containing the TOPFlash (containing wild-type TCF/LEF binding sites) or FOPFlash (containing mutated TCF/LEF binding sites as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

  • Add the transfection complex to the cells and incubate for 24 hours.

3. Compound Treatment:

  • Prepare serial dilutions of this compound or ICG-001 in the appropriate cell culture medium.

  • After the 24-hour transfection period, replace the medium with the medium containing the compounds or a vehicle control (e.g., DMSO).

  • For experiments requiring pathway activation, add recombinant Wnt3a or use Wnt3a-conditioned medium at this step.

  • Incubate the cells with the compounds for an additional 24-48 hours.

4. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • The specific TCF/β-catenin transcriptional activity is calculated as the ratio of normalized TOPFlash activity to normalized FOPFlash activity.

  • Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.

Visualizing the Mechanisms

To further elucidate the distinct points of intervention of this compound and ICG-001 within the Wnt/β-catenin signaling pathway, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b | beta_catenin_cyt β-catenin GSK3b->beta_catenin_cyt P Axin Axin Axin->beta_catenin_cyt APC APC APC->beta_catenin_cyt Proteasome Proteasome beta_catenin_cyt->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyt->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF CBP CBP beta_catenin_nuc->CBP BCL9 BCL9 beta_catenin_nuc->BCL9 Target_Genes Target Gene Transcription TCF_LEF->Target_Genes CBP->TCF_LEF BCL9->TCF_LEF This compound This compound ICG_001 ICG-001 ICG_001->CBP Inhibits Interaction This compound->beta_catenin_nuc Inhibits Interaction

Caption: Wnt/β-catenin signaling pathway with points of inhibition for this compound and ICG-001.

TCF_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding transfection Transfect with TOPFlash/FOPFlash & Renilla plasmids cell_seeding->transfection incubation_24h_1 Incubate for 24h transfection->incubation_24h_1 compound_treatment Treat with this compound, ICG-001, or vehicle control incubation_24h_1->compound_treatment incubation_24_48h Incubate for 24-48h compound_treatment->incubation_24_48h luciferase_assay Perform Dual-Luciferase Reporter Assay incubation_24_48h->luciferase_assay data_analysis Normalize data and calculate IC50 values luciferase_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for a TCF/β-catenin luciferase reporter assay.

References

A Head-to-Head Comparison: ZW4864 vs. PKF115-584 in Disrupting β-catenin-Mediated Transcription

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers on two prominent inhibitors of the Wnt/β-catenin signaling pathway. This document details their mechanisms of action, comparative efficacy based on experimental data, and protocols for key validation assays.

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and fate. Its aberrant activation is a hallmark of numerous cancers, including colorectal cancer and multiple myeloma, making it a prime target for therapeutic intervention. A key event in this pathway is the interaction between the transcriptional co-activator β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. This interaction drives the expression of oncogenes like c-MYC and Cyclin D1.

This guide provides a detailed comparison of two small molecule inhibitors, ZW4864 and PKF115-584, designed to disrupt this oncogenic signaling axis. While both aim to inhibit β-catenin-mediated transcription, they do so by targeting distinct protein-protein interactions within the transcriptional complex.

Mechanism of Action: Two Strategies to Silence β-catenin

Under normal conditions (Wnt OFF), a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding (Wnt ON), this complex is inhibited, leading to the accumulation of stabilized β-catenin, which then translocates to the nucleus. There, it binds to TCF/LEF factors and recruits co-activators, such as B-cell lymphoma 9 (BCL9), to initiate gene transcription.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) BetaCatenin_cyto_off β-catenin DestructionComplex->BetaCatenin_cyto_off Phosphorylates Proteasome Proteasome BetaCatenin_cyto_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor DVL DVL Receptor->DVL DVL->DestructionComplex Inhibits BetaCatenin_cyto_on β-catenin BetaCatenin_nuc β-catenin BetaCatenin_cyto_on->BetaCatenin_nuc Accumulates & Translocates TCF TCF/LEF BetaCatenin_nuc->TCF TargetGenes Target Gene Transcription (c-MYC, Cyclin D1, Axin2) TCF->TargetGenes Activates BCL9 BCL9 BCL9->BetaCatenin_nuc

Caption: The Canonical Wnt/β-catenin Signaling Pathway.

This compound operates by specifically targeting the interaction between β-catenin and the co-activator BCL9.[1][2][3][4] By preventing the recruitment of BCL9 to the transcriptional complex, this compound inhibits the subsequent activation of TCF/LEF target genes.[2] A key feature of this compound is its selectivity; it has been shown to spare the interaction between β-catenin and E-cadherin, which is crucial for cell adhesion.

PKF115-584 , on the other hand, is reported to more directly disrupt the core interaction between β-catenin and TCF4. It has also been suggested that PKF115-584 and related compounds may interfere with the ability of TCF proteins to bind to DNA. This dual mechanism could lead to a comprehensive shutdown of β-catenin/TCF-driven transcription. However, its selectivity profile is different from this compound, as it has been shown to disrupt the β-catenin/APC interaction in addition to the β-catenin/TCF4 interaction.

Inhibitor_Mechanism BetaCatenin β-catenin TCF TCF/LEF BetaCatenin->TCF TargetGenes Target Gene Transcription TCF->TargetGenes Activates BCL9 BCL9 BCL9->BetaCatenin This compound This compound This compound->BCL9 Disrupts PKF115_584 PKF115-584 PKF115_584->BetaCatenin Disrupts

Caption: Points of pathway inhibition for this compound and PKF115-584.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cell-based activity of this compound and PKF115-584 from various studies.

Table 1: In Vitro Binding and Inhibition

CompoundTarget InteractionAssay TypeKiIC50Citation(s)
This compound β-catenin/BCL9AlphaScreen0.76 µM0.87 µM
PKF115-584 β-catenin/TCF4Co-IP (Cell Extracts)-10 - 30 µM

Table 2: Cell-Based Assay Performance

CompoundCell LineAssay TypeIC50Citation(s)
This compound HEK293TOPFlash Luciferase11 µM
SW480TOPFlash Luciferase7.0 µM
MDA-MB-468 (Wnt3a-activated)TOPFlash Luciferase6.3 µM
HCT116Cell Growth (MTS)9.5 µM (for derivative 21)
MDA-MB-231Cell Growth (MTS)6.3 µM (for derivative 21)
PKF115-584 H295RTOPFlash Luciferase~1 µM (substantial inhibition)
H295RCell ProliferationDose-dependent inhibition
Multiple Myeloma Cell LinesCell ViabilityDose-dependent cytotoxicity

Note: Data for this compound derivatives, which show improved potency, are also included for context.

In Vivo Performance

Both compounds have demonstrated efficacy in preclinical animal models.

  • This compound : Exhibits good pharmacokinetic properties, including an oral bioavailability of 83%. In patient-derived xenograft mouse models, this compound effectively suppressed β-catenin target gene expression and showed antitumor effects.

  • PKF115-584 : In xenograft models of human multiple myeloma, PKF115-584 was shown to inhibit tumor growth and prolong survival. It also inhibits the proliferation of adrenocortical carcinoma cells in vivo.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize these inhibitors.

Co-Immunoprecipitation (Co-IP)

This assay is used to verify the disruption of a protein-protein interaction (e.g., β-catenin/BCL9 or β-catenin/TCF4) within a cellular context.

CoIP_Workflow start Culture and treat cells with inhibitor (e.g., SW480 cells + this compound) lysis Lyse cells in non-denaturing buffer to preserve protein complexes start->lysis incubation Incubate cell lysate with antibody targeting one protein partner (e.g., anti-β-catenin) lysis->incubation beads Add Protein A/G magnetic beads to capture antibody-protein complexes incubation->beads wash Wash beads to remove non-specific binding proteins beads->wash elution Elute bound proteins from beads wash->elution analysis Analyze eluate via Western Blot using an antibody for the second protein partner (e.g., anti-BCL9) elution->analysis end Reduced signal in treated sample indicates disruption of interaction analysis->end

Caption: Workflow for a Co-Immunoprecipitation experiment.

Methodology:

  • Cell Culture and Treatment: Plate cells with known Wnt pathway activation (e.g., SW480, HCT116) and treat with various concentrations of the inhibitor (e.g., this compound) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Lysis: Harvest cells and lyse them in a gentle, non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.

  • Immunoprecipitation: Incubate the cleared cell lysate with a primary antibody targeting one of the proteins of interest (e.g., anti-β-catenin).

  • Complex Capture: Add Protein A/G-conjugated magnetic or agarose beads to the lysate/antibody mixture. The beads will bind to the antibody, thus capturing the target protein and any associated binding partners.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove proteins that are non-specifically bound.

  • Elution: Elute the captured proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the second protein partner (e.g., anti-BCL9 or anti-TCF4). A decrease in the band intensity for the co-precipitated protein in the inhibitor-treated samples compared to the control indicates that the inhibitor has successfully disrupted the protein-protein interaction.

TOPFlash/FOPFlash Luciferase Reporter Assay

This is a functional cell-based assay to quantify the transcriptional activity of the β-catenin/TCF complex.

Luciferase_Workflow start Co-transfect cells (e.g., HEK293) with reporter plasmids plasmids Plasmids: 1. TOPFlash (TCF binding sites + Luciferase) 2. FOPFlash (mutated sites, negative control) 3. Renilla Luciferase (transfection control) start->plasmids treatment Treat transfected cells with varying concentrations of inhibitor start->treatment lysis Lyse cells after incubation period (e.g., 24-48 hours) treatment->lysis measurement Measure Firefly (TOP/FOP) and Renilla luciferase activity using a luminometer lysis->measurement analysis Normalize Firefly to Renilla activity. Compare TOPFlash vs. FOPFlash signals measurement->analysis end Dose-dependent decrease in TOPFlash signal indicates inhibition of TCF-mediated transcription analysis->end

Caption: Workflow for a TOP/FOPFlash Luciferase Reporter Assay.

Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293 or a cancer cell line) with two or three plasmids:

    • TOPFlash Plasmid: Contains multiple TCF/LEF binding sites upstream of a minimal promoter driving firefly luciferase expression.

    • FOPFlash Plasmid (Negative Control): Contains mutated, non-functional TCF/LEF binding sites. This is used to measure non-specific transcriptional activity.

    • Renilla Luciferase Plasmid (Normalization Control): Expresses Renilla luciferase from a constitutive promoter, used to normalize for differences in cell number and transfection efficiency.

  • Treatment: After allowing time for plasmid expression, treat the cells with the inhibitor (this compound or PKF115-584) at a range of concentrations.

  • Lysis and Measurement: After the treatment period (typically 24-48 hours), lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: For each well, normalize the firefly luciferase activity (from TOPFlash or FOPFlash) to the Renilla luciferase activity. The specific β-catenin/TCF activity is the normalized TOPFlash signal minus the normalized FOPFlash signal. Plotting this activity against inhibitor concentration allows for the calculation of an IC50 value.

Conclusion

Both this compound and PKF115-584 are valuable tools for researchers studying Wnt/β-catenin signaling and represent promising starting points for anticancer drug development. The choice between them may depend on the specific research question.

  • This compound offers a more targeted approach by disrupting the β-catenin/BCL9 co-activator interaction, leaving the core β-catenin/TCF interaction and other functions like cell adhesion intact. Its demonstrated oral bioavailability makes it an attractive candidate for in vivo studies.

  • PKF115-584 appears to act more broadly by directly targeting the β-catenin/TCF4 interaction and potentially TCF-DNA binding. This could result in a more potent but potentially less specific inhibition of the pathway.

Researchers should consider these differences in mechanism, potency, and selectivity when designing experiments to probe the Wnt/β-catenin pathway or to evaluate novel therapeutic strategies. The experimental protocols provided herein offer a robust framework for validating the effects of these and other inhibitors in a laboratory setting.

References

A Head-to-Head Comparison of ZW4864 and CGP049090 as Wnt Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a detailed, data-driven comparison of two small molecule inhibitors of the Wnt signaling pathway: ZW4864 and CGP049090. While both compounds effectively inhibit this pathway, they do so through distinct mechanisms, targeting different protein-protein interactions within the β-catenin transcriptional complex.

Executive Summary

FeatureThis compoundCGP049090
Target β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interactionβ-catenin/T-cell factor 4 (Tcf4) protein-protein interaction
Mechanism Disrupts the interaction between β-catenin and its coactivator BCL9, preventing the recruitment of other transcriptional machinery.Competitively binds to β-catenin, preventing its interaction with the Tcf4 transcription factor.
Reported Potency Ki: 0.76 μM (β-catenin/BCL9 PPI) IC50: 0.87 μM (β-catenin/BCL9 PPI) IC50: 6.3 - 11 μM (TOPFlash Assays)IC50: 8.7 μM (Tcf4/β-catenin interaction) IC50: 0.49 - 0.74 μM (Hepatoma cell lines)
Selectivity Selective for cancer cells with hyperactive Wnt/β-catenin signaling.[1] Spares the β-catenin/E-cadherin interaction.[2]Preferentially induces apoptosis in cancer cells with active Wnt signaling over normal cells.
In Vivo Efficacy Orally bioavailable with good pharmacokinetic properties.[2] Suppresses tumor growth and β-catenin target gene expression in xenograft models.[2][3]Inhibits tumor growth in xenograft models.

Mechanism of Action

The canonical Wnt signaling pathway culminates in the nuclear accumulation of β-catenin, which then partners with transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family to drive the expression of target genes implicated in cell proliferation and survival. Both this compound and CGP049090 disrupt this final transcriptional activation step, but at different points of protein-protein interaction.

This compound acts by specifically inhibiting the interaction between β-catenin and B-cell lymphoma 9 (BCL9). BCL9 and its homolog BCL9L are crucial coactivators that link β-catenin to the transcriptional machinery. By disrupting the β-catenin/BCL9 complex, this compound prevents the assembly of a fully functional transcriptional activation complex.

CGP049090 , on the other hand, targets the interaction between β-catenin and T-cell factor 4 (Tcf4). This interaction is fundamental for tethering β-catenin to the DNA at the promoter regions of Wnt target genes. By blocking this interaction, CGP049090 directly prevents the recruitment of β-catenin to gene promoters, thereby inhibiting gene transcription.

cluster_nucleus Nucleus b_catenin β-catenin TCF4 TCF4 b_catenin->TCF4 Interaction BCL9 BCL9 b_catenin->BCL9 Interaction DNA DNA TCF4->DNA Binds TargetGenes Target Gene Expression TCF4->TargetGenes Activates BCL9->TargetGenes Promotes This compound This compound This compound->b_catenin Inhibits Interaction CGP049090 CGP049090 CGP049090->b_catenin Inhibits Interaction start Seed Cells in 96-well plate transfect Transfect with TOPFlash/FOPFlash & Renilla plasmids start->transfect treat Treat with Inhibitor (this compound or CGP049090) transfect->treat incubate Incubate (e.g., 24-48h) treat->incubate lyse Lyse Cells incubate->lyse read_firefly Measure Firefly Luciferase Activity lyse->read_firefly read_renilla Measure Renilla Luciferase Activity read_firefly->read_renilla analyze Analyze Data: Normalize TOP/FOP to Renilla read_renilla->analyze start Prepare Assay Plate: Inhibitor, Proteins, Beads add_inhibitor Add varying concentrations of This compound start->add_inhibitor add_proteins Add Biotinylated-BCL9 and GST-β-catenin add_inhibitor->add_proteins add_beads Add Streptavidin-Donor and anti-GST-Acceptor beads add_proteins->add_beads incubate Incubate in the dark add_beads->incubate read Read plate on AlphaScreen-compatible reader incubate->read analyze Analyze Data: Determine IC50 read->analyze

References

Validating the On-Target Effects of ZW4864 Using Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI), with other molecules targeting the Wnt/β-catenin signaling pathway. A key focus is the validation of on-target effects using rescue experiments, a gold-standard method in drug discovery to distinguish on-target from off-target effects.

Executive Summary

This compound is an orally active small molecule that selectively disrupts the interaction between β-catenin and its coactivator BCL9, a critical step in the canonical Wnt signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide presents experimental data demonstrating the on-target efficacy of this compound and compares its performance with a more potent analog, Compound '21', and other Wnt/β-catenin pathway inhibitors such as ICG-001, PKF115-584, and CGP049090. The cornerstone of this validation is the β-catenin rescue experiment, which confirms that the observed cellular effects of this compound are a direct consequence of its intended mechanism of action.

Data Presentation

The following tables summarize the quantitative data for this compound and its comparators, providing a clear comparison of their potency and efficacy.

Table 1: Comparison of Inhibitory Activity of Wnt/β-Catenin Pathway Inhibitors

CompoundTargetKi (µM)IC50 (µM) for β-catenin/BCL9 PPIIC50 (µM) for TOPFlash Reporter Assay (SW480 cells)IC50 (µM) for TOPFlash Reporter Assay (MDA-MB-468 cells)
This compound β-catenin/BCL9 PPI0.76[1][2]0.87[1]7.06.3
Compound '21' β-catenin/BCL9 PPI2.7-More potent than this compound-
ICG-001 β-catenin/CBP PPI--4.911
PKF115-584 β-catenin/TCF4 PPI-3.2--
CGP049090 β-catenin/TCF4 PPI-8.7--

Table 2: Comparison of Growth Inhibition (IC50, µM) in Cancer Cell Lines (72h treatment)

Cell LineThis compoundCompound '21'
SW480 (Colorectal Cancer)2418.2
HCT116 (Colorectal Cancer)769.5
MDA-MB-231 (Triple-Negative Breast Cancer)266.3
MDA-MB-468 (Triple-Negative Breast Cancer)9.68.9

Table 3: Effect of this compound and Compound '21' on β-catenin Target Gene Expression in SW480 Cells

Compound (Concentration)Relative mRNA Level (% of control)
Axin2
This compound (10 µM)Slight to no effect
This compound (20 µM)-
This compound (40 µM)Decreased protein expression
Compound '21' (10 µM)56%
Compound '21' (20 µM)Significant suppression of protein expression

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

β-Catenin Rescue Experiment for Validating On-Target Effects

This experiment is designed to demonstrate that the inhibitory effects of a compound are specifically due to its action on the β-catenin pathway. This is achieved by observing whether the overexpression of a constitutively active form of β-catenin can reverse the compound's effects.

a. Rescue of Transactivation Inhibition:

  • Cell Culture and Transfection: Seed SW480 cells in 24-well plates. Co-transfect the cells with TOPFlash/FOPFlash luciferase reporter plasmids and either an empty vector or a plasmid expressing a constitutively active (e.g., S33Y mutant) β-catenin.

  • Compound Treatment: After 24 hours, treat the cells with this compound or the comparator compound at various concentrations.

  • Luciferase Assay: After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the TOPFlash and FOPFlash activities to the Renilla luciferase activity. The ratio of TOPFlash to FOPFlash activity indicates the level of β-catenin-mediated transcription. A successful rescue is observed if the inhibitory effect of the compound on the TOP/FOP ratio is significantly diminished in cells overexpressing the active β-catenin compared to cells with the empty vector.

b. Rescue of Growth Inhibition:

  • Cell Culture and Transfection: Seed MDA-MB-468 cells in 96-well plates. Transfect the cells with either an empty vector or a plasmid expressing a constitutively active β-catenin.

  • Compound Treatment: After 24 hours, treat the cells with this compound or the comparator compound at various concentrations.

  • Cell Viability Assay: After 72 hours of treatment, assess cell viability using an MTS assay.

  • Data Analysis: Calculate the IC50 values for growth inhibition. A successful rescue is demonstrated if the IC50 value for the compound is significantly higher in cells overexpressing the active β-catenin compared to the control cells.

TOPFlash/FOPFlash Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.

  • Cell Culture and Transfection: Seed cells (e.g., SW480, HEK293T) in 96-well plates. Co-transfect the cells with either the TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites) reporter plasmid, along with a Renilla luciferase plasmid for normalization.

  • Compound Treatment: After 24 hours, treat the cells with the test compound at various concentrations.

  • Luciferase Assay: After a further 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities.

  • Data Analysis: The ratio of TOPFlash to FOPFlash luciferase activity provides a specific measure of Wnt/β-catenin signaling.

Co-Immunoprecipitation (Co-IP) for β-catenin/BCL9 Interaction

This technique is used to verify that this compound disrupts the interaction between β-catenin and BCL9 in a cellular context.

  • Cell Lysis: Treat cells (e.g., HCT116) with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against β-catenin or BCL9 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with antibodies against β-catenin and BCL9 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in the this compound-treated sample compared to the control indicates disruption of the PPI.

Western Blotting for Target Gene Expression

This method is used to measure the protein levels of β-catenin downstream targets.

  • Cell Treatment and Lysis: Treat cells with the test compounds for the desired time and concentrations. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Axin2, Cyclin D1) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Dsh Dishevelled (Dsh) Frizzled->Dsh Recruits & Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates This compound This compound This compound->beta_catenin_nuc Binds & Disrupts Interaction BCL9 BCL9 beta_catenin_nuc->BCL9 Binds TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds BCL9->TCF_LEF Co-activates Target_Genes Target Gene Transcription (e.g., Axin2, Cyclin D1) TCF_LEF->Target_Genes Activates

Caption: Wnt/β-catenin pathway and this compound's mechanism.

Rescue_Experiment_Workflow cluster_control Control Group cluster_rescue Rescue Group start Start: Cancer Cells with Hyperactive Wnt/β-catenin Signaling transfect_vector Transfect with Empty Vector start->transfect_vector transfect_rescue Transfect with Constitutively Active β-catenin Plasmid start->transfect_rescue treat_inhibitor_ctrl Treat with this compound transfect_vector->treat_inhibitor_ctrl observe_effect_ctrl Observe Phenotypic Effect (e.g., Decreased Cell Growth) treat_inhibitor_ctrl->observe_effect_ctrl end Conclusion: On-Target Effect Validated observe_effect_ctrl->end treat_inhibitor_rescue Treat with this compound transfect_rescue->treat_inhibitor_rescue observe_effect_rescue Observe Attenuated Phenotypic Effect treat_inhibitor_rescue->observe_effect_rescue observe_effect_rescue->end

Caption: Workflow of a β-catenin rescue experiment.

On_Target_Validation_Logic hypothesis Hypothesis: This compound inhibits cell growth by targeting the β-catenin pathway experiment Experiment: Treat cells with this compound hypothesis->experiment observation Observation: Cell growth is inhibited experiment->observation question Is this effect on-target or off-target? observation->question rescue_exp Rescue Experiment: Overexpress active β-catenin and treat with this compound question->rescue_exp outcome1 Outcome 1: Growth inhibition is reversed rescue_exp->outcome1 outcome2 Outcome 2: Growth inhibition persists rescue_exp->outcome2 conclusion1 Conclusion: Effect is ON-TARGET outcome1->conclusion1 conclusion2 Conclusion: Effect is likely OFF-TARGET outcome2->conclusion2

References

ZW4864 (Zanidatamab): A Comparative Analysis of its Performance Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zanidatamab, also known as ZW4864, is an investigational bispecific antibody that has demonstrated significant therapeutic potential across a spectrum of HER2-expressing solid tumors. This guide provides a comprehensive, data-driven comparison of zanidatamab's performance in various cancer indications, with a focus on biliary tract cancer, breast cancer, and gastroesophageal adenocarcinoma. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to offer a clear and objective overview for the scientific community.

Mechanism of Action

Zanidatamab is engineered to simultaneously bind two distinct epitopes on the HER2 receptor: the juxtamembrane extracellular domain (ECD4), the same domain targeted by trastuzumab, and the dimerization domain (ECD2), the binding site for pertuzumab.[1] This unique biparatopic binding results in a multi-pronged attack on HER2-driven malignancies.[2] Key mechanisms include the dual blockade of HER2 signaling, enhanced HER2 receptor internalization and degradation, and potent antibody-dependent cellular cytotoxicity (ADCC).[1][3] This multifaceted approach may contribute to its observed efficacy in tumors that have developed resistance to other HER2-targeted therapies.[4]

HER2_ECD2 HER2 (ECD2) HER2_dimer HER2 Dimerization HER2_ECD2->HER2_dimer Dimerization HER2_ECD4 HER2 (ECD4) HER2_ECD4->HER2_dimer PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK Activates Zanidatamab Zanidatamab (this compound) Zanidatamab->HER2_ECD2 Binds to ECD2 Zanidatamab->HER2_ECD4 Binds to ECD4 Internalization Receptor Internalization & Degradation Zanidatamab->Internalization Induces ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) Zanidatamab->ADCC Mediates Cell_Pro Cell Proliferation & Survival PI3K_AKT->Cell_Pro RAS_MAPK->Cell_Pro

Zanidatamab's biparatopic binding to HER2 inhibits downstream signaling pathways.

Performance in Biliary Tract Cancer (BTC)

Zanidatamab has shown clinically meaningful and durable responses in patients with previously treated, unresectable or metastatic HER2-positive biliary tract cancer. The pivotal Phase 2b HERIZON-BTC-01 trial has been instrumental in defining its efficacy in this patient population.

Efficacy EndpointHERIZON-BTC-01 (Cohort 1: HER2-positive)
Confirmed Objective Response Rate (cORR) 41.3%
Median Duration of Response (DoR) 14.9 months
Median Overall Survival (OS) 15.5 months
12-month Overall Survival Rate 56.2%
Disease Control Rate (DCR) 68.8%

Notably, patients with the highest level of HER2 expression (IHC 3+) demonstrated an even greater benefit, with a cORR of 51.6% and a median OS of 18.1 months. These encouraging results led to the FDA granting accelerated approval for zanidatamab in this setting.

Performance in Breast Cancer

Zanidatamab has been evaluated in heavily pretreated patients with HER2-positive and HER2-low metastatic breast cancer, demonstrating promising antitumor activity.

Efficacy EndpointPhase 1 Trial (Part 3)
HER2-Positive Cohort
Confirmed Objective Response Rate (cORR) 43%
Median Duration of Response (DoR) 14.8 months
Median Progression-Free Survival (PFS) 10.4 months
Disease Control Rate (DCR) 89%

In a separate study, zanidatamab in combination with palbociclib and fulvestrant for heavily pretreated HER2-positive, HR-positive metastatic breast cancer showed a cORR of 33% and a median PFS of 9.6 months.

Performance in Gastroesophageal Adenocarcinoma (GEA)

Zanidatamab has demonstrated encouraging efficacy in patients with HER2-expressing gastroesophageal adenocarcinoma, both as a monotherapy and in combination with chemotherapy. The Phase 3 HERIZON-GEA-01 trial has shown that zanidatamab-based regimens led to statistically significant and clinically meaningful improvements in progression-free survival compared to standard trastuzumab-based therapy in the first-line setting.

Efficacy EndpointPhase 2 Trial (First-Line Treatment)Phase 1 Trial
Zanidatamab + Chemotherapy Zanidatamab Monotherapy
Confirmed Objective Response Rate (cORR) 84%32.1%
Median Duration of Response (DoR) 18.7 months6.7 months
Median Progression-Free Survival (PFS) 15.2 months-
24-month Overall Survival Rate 65%-

Experimental Protocols

HERIZON-BTC-01 Study Design

The HERIZON-BTC-01 was a Phase 2b, open-label, single-arm, multicenter trial.

  • Patient Population: Patients with locally advanced, unresectable, or metastatic HER2/ERBB2 gene-amplified biliary tract cancer who had received prior gemcitabine-containing therapy. Patients were enrolled into two cohorts based on HER2 expression: Cohort 1 (IHC 2+ or 3+) and Cohort 2 (IHC 0 or 1+).

  • Treatment: Zanidatamab was administered at a dose of 20 mg/kg intravenously every two weeks.

  • Primary Endpoint: Confirmed objective response rate (cORR) in Cohort 1.

  • Secondary Endpoints: Duration of response (DoR), overall survival (OS), and safety.

Patient_Screening Patient Screening (HER2+ advanced BTC, prior gemcitabine) Enrollment Enrollment Patient_Screening->Enrollment Cohort_Assignment Cohort Assignment Enrollment->Cohort_Assignment Cohort1 Cohort 1 (IHC 2+ or 3+) Cohort_Assignment->Cohort1 IHC 2+/3+ Cohort2 Cohort 2 (IHC 0 or 1+) Cohort_Assignment->Cohort2 IHC 0/1+ Treatment Zanidatamab 20 mg/kg IV Q2W Cohort1->Treatment Cohort2->Treatment Efficacy_Assessment Efficacy Assessment (cORR, DoR, OS) Treatment->Efficacy_Assessment Safety_Monitoring Safety Monitoring Treatment->Safety_Monitoring

Workflow of the HERIZON-BTC-01 clinical trial.

Safety and Tolerability

Across clinical trials, zanidatamab has demonstrated a manageable safety profile. The most commonly reported treatment-related adverse events (TRAEs) include diarrhea and infusion-related reactions. In the HERIZON-BTC-01 study, the most common grade 3 TRAEs were diarrhea (5%), anemia (3%), and decreased ejection fraction (3%). No treatment-related deaths were reported in this trial. In combination with chemotherapy for breast cancer, a higher incidence of grade 3/4 TRAEs (46%) was observed, though no grade 5 events occurred.

Conclusion

Zanidatamab (this compound) has emerged as a promising HER2-targeted bispecific antibody with significant clinical activity in a range of HER2-expressing cancers. Its unique mechanism of action translates into durable responses and improved survival outcomes, particularly in heavily pretreated patient populations with high unmet medical needs. The data presented in this guide underscore the potential of zanidatamab to become a cornerstone of therapy for HER2-positive malignancies. Ongoing and future clinical trials will further delineate its role in the evolving landscape of cancer treatment.

References

A Head-to-Head Showdown: ZW4864 Versus Other BCL9 Inhibitors in Wnt Signaling Pathway Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of cancer therapeutics, the Wnt/β-catenin signaling pathway has long been a focal point for researchers due to its critical role in tumorigenesis. A key component of this pathway, B-cell lymphoma 9 (BCL9), has emerged as a promising therapeutic target. By interacting with β-catenin, BCL9 facilitates the transcription of oncogenes. The disruption of this protein-protein interaction (PPI) presents a compelling strategy to halt cancer progression. This guide provides a comprehensive head-to-head comparison of ZW4864, a notable BCL9 inhibitor, against other emerging inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.

The Central Role of BCL9 in Wnt Signaling

The canonical Wnt signaling pathway is a crucial regulator of cell proliferation, migration, and differentiation. Its dysregulation is a hallmark of various cancers, including colorectal, breast, and hepatocellular carcinomas. BCL9 acts as a co-activator for β-catenin, enhancing the transcription of genes that promote tumor growth and metastasis. Therefore, inhibitors that block the BCL9/β-catenin interaction are being actively investigated as a targeted therapeutic approach.

This compound: A Frontrunner in BCL9 Inhibition

This compound is an orally active and selective small-molecule inhibitor that disrupts the β-catenin/BCL9 PPI.[1] It has demonstrated the ability to suppress β-catenin signaling, downregulate oncogenic target genes, and trigger apoptosis in cancer cells with hyperactive Wnt signaling.[2]

Head-to-Head Comparison of BCL9 Inhibitors

This section provides a comparative analysis of this compound and other BCL9 inhibitors based on available preclinical data.

Small-Molecule Inhibitors: this compound vs. Compound 21

A direct comparative study has highlighted "Compound 21" as a potent BCL9 inhibitor with improved cellular activity over this compound.

ParameterThis compoundCompound 21Reference
Binding Affinity (Ki) 0.76 μM2.7 μM
Cell Growth Inhibition (IC50)
HCT116 cells~76 μM9.5 μM
MDA-MB-231 cells~25 μM6.3 μM
Selectivity (Cancer vs. Normal Cells)
HCT116 vs. MCF10A1.2-fold4-fold
MDA-MB-231 vs. MCF10A3.2-fold6-fold
Downregulation of BCL9 Target Genes No significant inhibition at 20 μMSignificant inhibition at 20 μM

Table 1: Comparative Performance of this compound and Compound 21.

Emerging BCL9 Inhibitors: A Broader Look

Other BCL9 inhibitors, including peptide-based and other small molecules, have shown promising preclinical activity.

InhibitorTypeKey FindingsReference
Bcl9@TP Peptide-based prodrugIn vivo TGI of ~62% in a colorectal cancer model.
C-1 Small MoleculeInhibited β-catenin/BCL9 complex formation at 1 μM.
C-2 Small MoleculeInhibited β-catenin/BCL9 complex formation at 1 μM.
SAH-BCL9 Stabilized Alpha-Helix PeptideSuppresses tumor growth, angiogenesis, invasion, and metastasis in mouse xenograft models.

Table 2: Overview of Other Investigational BCL9 Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and further investigation.

AlphaScreen™ Assay for β-catenin/BCL9 PPI Inhibition

This assay quantifies the disruption of the β-catenin/BCL9 protein-protein interaction by an inhibitor.

Materials:

  • Recombinant full-length β-catenin protein

  • Biotinylated BCL9 peptide

  • Streptavidin-coated Donor beads

  • Anti-tag Acceptor beads

  • Assay buffer

  • Microplate reader

Procedure:

  • Add 10 µL of cell lysates or purified protein solution to a 96-well plate.

  • Add 15 µL of Acceptor beads (final concentration 20 µg/mL) diluted in assay buffer.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of the test inhibitor at various concentrations.

  • Add 15 µL of streptavidin Donor beads (final concentration 20 µg/mL) diluted in assay buffer.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate using an Alpha-compatible reader at an excitation of 680 nm and emission of 520-620 nm.

Co-Immunoprecipitation (Co-IP) for β-catenin/BCL9 Interaction

This technique is used to verify the interaction between β-catenin and BCL9 within a cellular context and the ability of an inhibitor to disrupt it.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody specific to β-catenin or BCL9

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Lyse cells expressing β-catenin and BCL9.

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

  • Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both β-catenin and BCL9.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of BCL9 inhibitors on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., HCT116, SW480)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the BCL9 inhibitor for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot for Downstream Target Gene Expression

This method is used to determine the effect of BCL9 inhibitors on the protein levels of downstream targets like Axin2 and Cyclin D1.

Materials:

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Axin2, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Extract total protein from inhibitor-treated and untreated cells.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

BCL9_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK3β Dsh->GSK3b inhibits beta_catenin_cyto β-catenin GSK3b->beta_catenin_cyto phosphorylates for degradation APC APC APC->beta_catenin_cyto Axin Axin Axin->beta_catenin_cyto Proteasome Proteasome beta_catenin_cyto->Proteasome beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF BCL9 BCL9 BCL9->beta_catenin_nuc Target_Genes Oncogenic Target Genes TCF_LEF->Target_Genes activates transcription This compound This compound & Other BCL9 Inhibitors This compound->BCL9 disrupts interaction

Caption: Canonical Wnt/β-catenin signaling pathway and the point of intervention for BCL9 inhibitors.

Co_IP_Workflow start Cell Lysate (β-catenin, BCL9, etc.) preclear Pre-clear with Protein A/G Beads start->preclear inhibitor Add BCL9 Inhibitor start->inhibitor incubation Incubate with anti-β-catenin Ab preclear->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash to remove non-specific proteins capture->wash elute Elute Protein Complex wash->elute analysis Western Blot for β-catenin and BCL9 elute->analysis inhibitor->incubation

Caption: Workflow for Co-Immunoprecipitation to validate the disruption of the β-catenin/BCL9 interaction.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with BCL9 Inhibitor A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan (e.g., with DMSO) D->E F Measure Absorbance (570 nm) E->F

References

Compound 21 Demonstrates Superior Cellular Activity Over ZW4864 in Targeting Wnt/β-catenin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

TAMPA, FL – A comparative analysis of two small-molecule inhibitors of the Wnt/β-catenin signaling pathway, compound 21 and its predecessor ZW4864, reveals that compound 21 possesses significantly improved cellular activity, positioning it as a more promising candidate for further drug development.[1] This enhanced efficacy is attributed to medicinal chemistry optimization aimed at improving the cell-based performance of this compound.[1] Both compounds are designed to disrupt the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9), a critical step in the activation of oncogenic gene transcription in various cancers.[1][2][3]

Compound 21, a derivative of this compound, exhibits greater potency and selectivity in suppressing the growth of Wnt-dependent cancer cells. Experimental data consistently shows that compound 21 is more effective than this compound in modulating the transcription and expression of β-catenin target genes and inhibiting the survival of cancer cells with hyperactive β-catenin signaling.

Comparative Efficacy: A Quantitative Look

The superior performance of compound 21 is evident across multiple cell-based assays. While both compounds inhibit the β-catenin/BCL9 PPI, compound 21 demonstrates a more potent effect in a cellular context.

ParameterCompound 21This compoundReference(s)
β-catenin/BCL9 PPI Inhibition (Ki) 2.7 μM0.76 μM
TOPFlash Luciferase Assay (IC50 in SW480 cells) More potent than this compound7.0 μM
TOPFlash Luciferase Assay (IC50 in Wnt3a-activated MDA-MB-468 cells) More potent than this compound6.3 μM
Cell Growth Inhibition (IC50 in HCT116 cells) 8-fold lower than this compound-
Cell Growth Inhibition (IC50 in MDA-MB-231 cells) 4-fold lower than this compound-

Note: While the in vitro binding affinity (Ki) of this compound appears stronger, compound 21 demonstrates superior activity in cellular assays, highlighting the importance of cell permeability and other pharmacokinetic properties.

Enhanced Selectivity for Cancer Cells

A key advantage of compound 21 is its improved selectivity for cancer cells over normal cells. In a comparative study, compound 21 was 4-fold and 6-fold more selective for HCT116 and MDA-MB-231 cancer cells, respectively, compared to normal breast epithelial MCF10A cells. In contrast, this compound showed lower selectivity, with values of 1.2-fold and 3.2-fold for the same cell lines. This increased therapeutic window for compound 21 suggests a potentially better safety profile.

On-Target Effects and Downstream Gene Regulation

Both compounds function by inhibiting the Wnt/β-catenin signaling pathway. However, compound 21 demonstrates a more pronounced effect on the downstream targets of this pathway. Western blot experiments have shown that compound 21 significantly suppresses the expression of Axin2 and cyclin D1, two key β-catenin target genes, at a concentration of 20 μM. At the same concentration, this compound did not show a significant inhibitory effect on the expression of these proteins.

The on-target efficacy of compound 21 has been further validated through β-catenin rescue experiments. In these studies, the inhibitory effects of compound 21 on both the transactivation of β-catenin signaling and the growth of cancer cells could be rescued by the overexpression of a constitutively active form of β-catenin.

The Wnt/β-catenin Signaling Pathway and Inhibitor Action

The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. In a simplified model, the accumulation of β-catenin in the nucleus and its subsequent interaction with TCF/LEF transcription factors and co-activators like BCL9 leads to the transcription of oncogenes. Both this compound and compound 21 are designed to disrupt the interaction between β-catenin and BCL9, thereby inhibiting this oncogenic signaling.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON (Aberrant Activation) cluster_nucleus Nuclear Events DestructionComplex Destruction Complex (APC, Axin, GSK3β) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off betaCatenin_off->DestructionComplex Phosphorylation Proteasome Proteasome betaCatenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex_inactivated Inactive Destruction Complex Dishevelled->DestructionComplex_inactivated Inhibition betaCatenin_on β-catenin (accumulates) Nucleus Nucleus betaCatenin_on->Nucleus Translocation TCF_LEF TCF/LEF BCL9 BCL9 GeneTranscription Oncogenic Gene Transcription Inhibitor Compound 21 / this compound BCL9_n BCL9 Inhibitor->BCL9_n Disrupts Interaction betaCatenin_on_n β-catenin betaCatenin_on_n->BCL9_n Interaction TCF_LEF_n TCF/LEF BCL9_n->TCF_LEF_n Forms Complex TCF_LEF_n->GeneTranscription

Figure 1. Simplified Wnt/β-catenin signaling pathway and the mechanism of action of compound 21 and this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to compare compound 21 and this compound:

1. β-catenin/BCL9 AlphaScreen Assay: This in vitro assay measures the inhibition of the β-catenin/BCL9 protein-protein interaction. Biotinylated β-catenin is bound to streptavidin-coated donor beads, and GST-tagged BCL9 is bound to anti-GST-coated acceptor beads. When β-catenin and BCL9 interact, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation. Test compounds that disrupt this interaction cause a decrease in the signal. The Ki value is determined from the concentration-response curve.

2. TOPFlash/FOPFlash Luciferase Reporter Assay: This cell-based assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex. Cells are co-transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid. A FOPFlash plasmid with mutated TCF/LEF binding sites is used as a negative control. An increase in Wnt/β-catenin signaling leads to higher luciferase expression and activity. The IC50 value is calculated from the dose-dependent inhibition of luciferase activity by the test compounds.

3. Western Blot Analysis: This technique is used to measure the protein levels of β-catenin downstream targets like Axin2 and cyclin D1. Cancer cells are treated with varying concentrations of the compounds. Cell lysates are then prepared, and proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the target proteins. The intensity of the resulting bands, visualized by chemiluminescence, corresponds to the protein expression level.

4. Cell Viability (MTS) Assay: This assay determines the effect of the compounds on cell proliferation and viability. Cells are seeded in 96-well plates and treated with a range of compound concentrations for a specified period (e.g., 72 hours). An MTS reagent is then added, which is converted into a colored formazan product by metabolically active cells. The absorbance of the formazan is measured, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.

5. β-catenin Rescue Experiments: These experiments confirm the on-target activity of the inhibitors. Cancer cells are transfected with a plasmid expressing a constitutively active mutant of β-catenin or an empty vector control. The transfected cells are then treated with the inhibitor. If the compound's growth-inhibitory effects are due to its action on the β-catenin pathway, the overexpression of active β-catenin should rescue the cells from the compound's effects.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays AlphaScreen AlphaScreen Assay (β-catenin/BCL9 PPI) ReporterAssay TOPFlash/FOPFlash Luciferase Assay Rescue β-catenin Rescue Experiment ReporterAssay->Rescue Confirm On-Target Activity WesternBlot Western Blot (Axin2, Cyclin D1) MTS MTS Assay (Cell Viability) MTS->Rescue Compound Compound 21 or this compound Compound->AlphaScreen Determine Ki Compound->ReporterAssay Determine IC50 (Transcriptional Activity) Compound->WesternBlot Assess Protein Expression Compound->MTS Determine IC50 (Growth Inhibition)

Figure 2. Workflow of key experiments to compare the efficacy of compound 21 and this compound.

Conclusion

The available data strongly indicates that compound 21 is a more potent and selective inhibitor of the Wnt/β-catenin signaling pathway than this compound. Its enhanced ability to suppress oncogenic gene expression and selectively inhibit the growth of Wnt-dependent cancer cells makes it a more promising lead compound for the development of novel cancer therapeutics. While this compound was a valuable starting point with good oral bioavailability, its moderate cell-based efficacy necessitated the optimization that led to the superior profile of compound 21. Future studies will likely focus on further refining the properties of compound 21 to advance it towards clinical applications.

References

ZW4864: Exploring Synergistic Potential in Anti-Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, has demonstrated promising preclinical activity as a potential anti-cancer agent. While clinical data on its synergistic effects with other therapies is emerging, preclinical studies and the mechanism of action provide a strong rationale for combination strategies. This guide compares the performance of this compound and its derivatives, presenting supporting experimental data and exploring the potential for synergistic anti-cancer effects.

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound disrupts this pathway by inhibiting the interaction between β-catenin and BCL9, a key step in the transcriptional activation of Wnt target genes.[1][2][3]

Preclinical Activity of this compound Monotherapy

This compound has been shown to dose-dependently suppress β-catenin signaling, leading to the downregulation of oncogenic target genes and the inhibition of cancer cell invasiveness.[2][3] In preclinical models, this compound has demonstrated anti-tumor effects in patient-derived xenograft (PDX) models of triple-negative breast cancer.

Table 1: Preclinical Efficacy of this compound

ParameterValueCell Lines/ModelReference
Ki (β-catenin/BCL9 PPI) 0.76 μMAlphaScreen Assay
IC50 (β-catenin/BCL9 PPI) 0.87 μMAlphaScreen Assay
IC50 (TOPFlash Luciferase Assay) 11 μMHEK293 cells
IC50 (Cell Growth Inhibition) 9.6–76 μMWnt-dependent cancer cells
Oral Bioavailability 83%In vivo (mouse model)

Synergistic Potential and the Rise of this compound Derivatives

While this compound established the therapeutic concept, research has focused on developing more potent derivatives. One such derivative, compound 21, has demonstrated improved cellular activity compared to its parent compound.

Table 2: Comparison of this compound and Derivative Compound 21

ParameterThis compoundCompound 21Reference
Ki (β-catenin/BCL9 PPI) 0.76 μM2.7 μM
Selectivity for Cancer Cells vs. Normal Cells (HCT116/MCF10A) 1.2-fold4-fold
Selectivity for Cancer Cells vs. Normal Cells (MDA-MB-231/MCF10A) 3.2-fold6-fold
Suppression of Target Gene Expression (Axin2, cyclin D1, BCL9L at 10 μM) Slight to no effectSignificant suppression (to 52-56% of control)

A significant breakthrough in the synergistic application of this class of inhibitors came with another derivative, compound 41. In a colorectal cancer (CRC) model, the combination of compound 41 with an anti-PD-1 antibody resulted in enhanced anti-tumor efficacy. This finding provides the first in vivo evidence for the synergistic potential of β-catenin/BCL9 PPI inhibitors with immunotherapy. The proposed mechanism involves the modulation of the tumor microenvironment, promoting the infiltration and function of cytotoxic T lymphocytes while reducing regulatory T-cells.

Experimental Protocols

TOPFlash Luciferase Assay:

HEK293 cells are co-transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization). Following transfection, cells are treated with varying concentrations of this compound. Luciferase activity is measured after 24-48 hours using a luminometer. A dose-dependent decrease in the firefly/Renilla luciferase ratio indicates inhibition of β-catenin-mediated transcription.

Cell Growth Inhibition Assay (MTS Assay):

Cancer cell lines with hyperactive Wnt/β-catenin signaling are seeded in 96-well plates. After cell attachment, they are treated with a range of this compound concentrations for 72 hours. Cell viability is assessed using the MTS reagent, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured, and IC50 values are calculated.

Patient-Derived Xenograft (PDX) Model:

Tumor fragments from a patient's tumor are implanted into immunocompromised mice. Once the tumors reach a specified size, the mice are randomized into treatment and vehicle control groups. This compound is administered orally, and tumor growth and body weight are monitored over time. At the end of the study, tumors are excised for analysis of β-catenin target gene expression.

Visualizing the Pathway and Synergy

Below are diagrams illustrating the mechanism of action of this compound and the proposed synergistic effect of its derivative with immunotherapy.

Wnt_Pathway_Inhibition cluster_outside Extracellular cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor LRP LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibition beta_catenin_cyto β-catenin beta_catenin_cyto->Destruction_Complex beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF BCL9 BCL9 BCL9->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes This compound This compound This compound->beta_catenin_nuc Inhibits Interaction Synergy_Model cluster_tumor_microenvironment Tumor Microenvironment Tumor_Cell Tumor Cell (Wnt-activated) Treg Regulatory T-cell (Treg) Tumor_Cell->Treg Promotes Infiltration PDL1 PD-L1 Tumor_Cell->PDL1 CTL Cytotoxic T-cell (CTL) Treg->CTL Suppresses Function PD1 PD-1 CTL->PD1 PDL1->PD1 Inhibitory Signal ZW4864_derivative This compound Derivative (e.g., Compound 41) ZW4864_derivative->Tumor_Cell Inhibits Wnt Signaling ZW4864_derivative->Treg Decreases Infiltration ZW4864_derivative->CTL Promotes Infiltration & Function Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 Blocks Interaction

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ZW4864

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal

This document provides a comprehensive framework for the safe handling and disposal of ZW4864, a small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound, this guide is founded on established best practices for the management of novel, potentially hazardous laboratory chemicals. All personnel must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, which supersede the general recommendations provided herein.

Immediate Safety and Handling Precautions

Proper handling of this compound is critical to ensure personnel safety and prevent environmental contamination. Researchers should always handle this compound within a certified chemical fume hood. Adherence to standard laboratory Personal Protective Equipment (PPE) protocols is mandatory and includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.[1][2] For handling powdered forms of the compound, a dust mask or respirator may be necessary to prevent inhalation.[2]

This compound Quantitative Data and Properties

The following table summarizes key quantitative and qualitative information for this compound, compiled from various chemical suppliers and research articles.

PropertyValueSource
Chemical Formula C₃₃H₄₃ClN₆O₃MedKoo Biosciences
Molecular Weight 607.20 g/mol MedKoo Biosciences
CAS Number 2632259-93-7GlpBio
Appearance SolidAbMole BioScience
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)MedchemExpress
Solubility (DMSO) ≥ 41.67 mg/mL (with ultrasonic and warming)AbMole BioScience

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental responsibility. Most novel small molecule inhibitors should be treated as hazardous waste.[1] The following protocol outlines the necessary steps for compliant disposal.

1. Waste Identification and Segregation:

  • Properly identify and segregate all waste streams containing this compound.[2] This includes:

    • Unused or expired solid this compound.

    • Contaminated laboratory materials (e.g., pipette tips, vials, gloves, absorbent pads).

    • Solutions containing this compound (e.g., stock solutions, working solutions).

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes must be kept separate.

2. Waste Container Selection and Labeling:

  • Use designated, leak-proof containers that are chemically compatible with this compound and any solvents used.

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date accumulation began. Do not use chemical abbreviations.

3. Waste Accumulation and Storage:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and, for liquid waste, should have secondary containment.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.

4. Disposal of Empty Containers:

  • A chemical container is generally considered "empty" if all contents have been removed by normal means, and no more than a minimal residue remains.

  • The first rinse of an "empty" container that held a hazardous chemical, such as this compound, must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.

  • After thorough rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.

5. Arranging for Waste Pickup:

  • Once a waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's EHS department.

  • Complete a hazardous waste pickup request form as required by your institution, providing accurate information about the waste composition and quantity.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Small Spills (<5 mL or 5 g):

    • Alert others in the area.

    • Wearing appropriate PPE (double gloves, lab coat, eye protection), contain liquid spills with absorbent pads or gauze. For powder spills, gently cover with a damp cloth or towel to avoid aerosolization.

    • Collect any broken glass with a scoop and place it in a designated sharps container for cytotoxic waste.

    • Place all contaminated materials into a clearly labeled hazardous waste bag or container.

    • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.

  • Large Spills (>5 mL or 5 g):

    • Immediately alert others and evacuate the area. Restrict access to the spill location.

    • Contact your institution's EHS or emergency response team.

    • Only trained personnel with appropriate PPE, including a respirator, should clean up large spills.

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

ZW4864_Disposal_Workflow cluster_generation Waste Generation Point cluster_collection Waste Collection & Segregation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal A Solid this compound Waste (unused/expired) D Segregate into Compatible Waste Streams A->D B Contaminated Labware (tips, gloves, vials) B->D C Liquid this compound Waste (stock/working solutions) C->D E Select & Label Hazardous Waste Container D->E Place into F Store in Designated Satellite Accumulation Area E->F Move to G Keep Container Closed F->G H Request EHS Waste Pickup F->H When Full or Time Limit Reached I EHS Transports for Compliant Disposal H->I

Caption: General workflow for the proper disposal of this compound waste.

This guide is intended to provide essential safety and logistical information. By adhering to these procedures, researchers can ensure a safe laboratory environment and contribute to responsible chemical waste management. Always prioritize your institution's specific protocols and seek guidance from your EHS department when in doubt.

References

Personal protective equipment for handling ZW4864

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for ZW4864

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent, orally bioavailable small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

Protection Type Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.To prevent inhalation of dust or aerosols.
Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.

  • Aerosol/Dust Prevention: Avoid generating dust or aerosols during handling.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended long-term storage is at -20°C.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Experimental Protocols

The following is a step-by-step guide for the safe handling of this compound in a typical laboratory experiment.

1. Preparation and Weighing:

  • Don all required PPE as specified in the table above.
  • Perform all weighing and initial dilutions inside a chemical fume hood.
  • Use a dedicated and calibrated analytical balance.
  • Carefully open the container to avoid creating airborne dust.
  • Weigh the desired amount of this compound onto a weighing paper or into a suitable container.
  • Clean the balance and surrounding area with a damp cloth to remove any residual powder.

2. Solubilization:

  • Add the appropriate solvent to the container with the weighed this compound.
  • Cap the container securely and mix by vortexing or sonicating until the compound is fully dissolved.
  • Visually inspect the solution to ensure there are no undissolved particles.

3. Use in Experiments:

  • When adding the this compound solution to cell cultures or other experimental systems, do so carefully to avoid splashes.
  • Keep all containers with this compound clearly labeled.
  • If working outside of a fume hood, ensure adequate local exhaust ventilation.

4. Decontamination and Waste Disposal:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol).
  • Dispose of all waste materials, including pipette tips, tubes, and unused solutions, in a designated hazardous waste container.
  • Follow your institution's specific guidelines for hazardous waste disposal.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

ZW4864_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive & Log Store Store at -20°C Receive->Store Weigh Weigh in Fume Hood Store->Weigh Solubilize Solubilize Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Waste Dispose as Hazardous Waste Decontaminate->Waste

Caption: Workflow for the safe handling of this compound.

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